(S)-Aziridine-2-carboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-aziridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c5-3(6)2-1-4-2/h2,4H,1H2,(H,5,6)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGBOXYJYPVLQJ-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301305127 | |
| Record name | (2S)-2-Aziridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1758-77-6 | |
| Record name | (2S)-2-Aziridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-Aziridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Asymmetric Synthesis of (S)-Aziridine-2-Carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
(S)-aziridine-2-carboxylic acid esters are a critical class of chiral building blocks in organic synthesis, prized for their utility in the preparation of a wide array of biologically active molecules, including amino acids, alkaloids, and peptide-based therapeutics.[1][2] The inherent ring strain of the aziridine moiety makes it a versatile intermediate for various stereoselective transformations.[3] This guide provides an in-depth overview of the core strategies for the asymmetric synthesis of these valuable compounds, presenting key data, detailed experimental protocols, and visual representations of the reaction pathways.
Core Synthetic Strategies
The asymmetric synthesis of this compound esters can be broadly categorized into several key approaches, each with its own set of advantages and limitations. These include the catalytic aziridination of alkenes, the use of chiral auxiliaries, and kinetic resolution processes.
Transition Metal-Catalyzed Aziridination of Alkenes
The direct transfer of a nitrene group to an alkene is one of the most atom-economical methods for aziridine synthesis.[4] Transition metal complexes, particularly those of copper and rhodium, have been extensively developed to catalyze this transformation enantioselectively.
A prominent example is the use of copper catalysts with chiral ligands for the aziridination of α,β-unsaturated esters.[1] Similarly, planar chiral rhodium(III) indenyl catalysts have shown remarkable efficacy in the enantioselective aziridination of unactivated terminal alkenes, a traditionally challenging substrate class.[4][5]
Key Data for Transition Metal-Catalyzed Aziridination:
| Catalyst/Ligand | Alkene Substrate | Nitrene Source | Yield (%) | ee (%) | Reference |
| Cu(I)/ (S,S)-Ph-Box | Ethyl acrylate | N-nosyliminophenyliodinane | 94 | 97 | [1] |
| Rh(III) Indenyl Catalyst | 1-Nonene | 1,4,2-dioxazol-5-one | 23 | 96 | [4][5] |
| Ru(II)[salen] | Styrene | TsN3 | 85 | 92 | [5] |
| Co(II) Porphyrin | Styrene | TsN3 | 90 | 88 | [5] |
Experimental Workflow: Rhodium-Catalyzed Aziridination
References
Spectroscopic Characterization of (S)-Aziridine-2-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize (S)-aziridine-2-carboxylic acid. Due to the limited availability of spectroscopic data for the parent compound, this guide incorporates data from its derivatives to provide a thorough understanding of its structural features.
Introduction
This compound is a chiral, non-proteinogenic amino acid that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its strained three-membered ring and carboxylic acid functionality impart unique chemical reactivity, making it a valuable synthon for creating complex molecular architectures. Accurate spectroscopic characterization is paramount for confirming its structure, purity, and stereochemistry. This guide details the application of key spectroscopic techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound and its derivatives, ¹H and ¹³C NMR provide critical information about the molecular framework.
¹H NMR Spectroscopy
The proton NMR spectrum of the aziridine ring system is characterized by signals in the upfield region. The protons on the aziridine ring (H-2 and H-3) typically appear as a complex set of multiplets due to geminal and vicinal coupling.
Table 1: Representative ¹H NMR Spectroscopic Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm |
| (S)-Aziridin-2-yl(diphenyl)methanol | CDCl₃ | 2.94 (dd, 1H, J = 6.1, 3.6 Hz, CHN), 1.89 (d, 1H, J = 6.1 Hz, CHN), 1.73 (d, 1H, J = 3.6 Hz, CHN)[1] |
| (S)-Aziridin-2-yldi-p-tolylmethanol | CDCl₃ | 2.89–2.95 (m, 1H, CHN), 1.89 (d, 1H, J = 6.0 Hz, CHN), 1.77 (d, 1H, J = 3.6 Hz, CHN)[1][2] |
| (S)-Aziridin-2-ylbis(4-(trifluoromethyl)phenyl)methanol | CDCl₃ | 3.00 (dd, 1H, J = 6.1, 3.5 Hz, CHN), 1.96 (d, 1H, J = 6.1 Hz, CHN), 1.73 (d, 1H, J = 3.5 Hz, CHN)[1] |
| Methyl ((R)-aziridine-2-carbonyl)-D-phenylalaninate | MeOD | 2.53 (dd, J= 5.5 Hz, 3.2 Hz, 1H, aziridine CH), 1.82 (bs, 2H, aziridine CH₂)[3][4] |
| Benzyl aziridine-2-carboxylate | CDCl₃ | 2.58 (dd, J = 5.5 Hz, 2.9 Hz, 1H, CH), 2.04 (dd, J = 2.9 Hz, 1.4 Hz, 1H, CH₂), 1.89 (dd, J = 5.5 Hz, 1.4 Hz, 1H, CH₂)[3] |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The carbons of the aziridine ring are typically shielded and appear at relatively low chemical shift values. The carbonyl carbon of the carboxylic acid group is significantly deshielded.
Table 2: Representative ¹³C NMR Spectroscopic Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm |
| (S)-Aziridin-2-ylbis(4-fluorophenyl)methanol | CDCl₃ | 37.0 (CHN), 22.1 (CHN)[1][2] |
| (S)-Aziridin-2-yldi-p-tolylmethanol | CDCl₃ | 37.2 (CHN), 21.0 (CHN)[1][2] |
| Methyl ((R)-aziridine-2-carbonyl)-D-phenylalaninate | MeOD | 30.24, 26.18[3][4] |
| Methyl (R)-1-tritylaziridine-2-carboxylate | CDCl₃ | 34.1, 30.0[3] |
Experimental Protocol: NMR Spectroscopy
A general protocol for obtaining NMR spectra of aziridine derivatives is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse sequences are typically sufficient. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups within a molecule. For this compound, the key vibrational modes are associated with the N-H bond of the aziridine, the C=O and O-H bonds of the carboxylic acid, and the C-N bond of the ring.
Table 3: Typical IR Absorption Frequencies for this compound and its Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Notes |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | The broadness is due to hydrogen bonding.[5] |
| N-H (Aziridine) | 3300-3100 | Can sometimes be obscured by the broad O-H stretch. |
| C=O (Carboxylic Acid) | 1725-1700 | The exact position is sensitive to hydrogen bonding and conjugation.[6] |
| C-N (Aziridine) | 1250-1020 |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform, carbon tetrachloride). Use an appropriate liquid cell.
-
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet, ATR crystal, or solvent should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
For this compound (Molecular Weight: 87.08 g/mol [7][8]), common ionization techniques would include Electrospray Ionization (ESI) or Chemical Ionization (CI). The expected molecular ion peak would be at m/z 88 ([M+H]⁺) in positive ion mode or m/z 86 ([M-H]⁻) in negative ion mode. Fragmentation may involve the loss of CO₂, H₂O, or cleavage of the aziridine ring.
Table 4: Mass Spectrometry Data for Derivatives of this compound
| Compound | Ionization Mode | Observed m/z |
| Methyl ((R)-aziridine-2-carbonyl)-D-phenylalaninate | ESI+ | 271.24 ([M+Na]⁺)[4] |
| Methyl (R)-1-tritylaziridine-2-carboxamido)propanoate | ESI+ | 436.7 ([M+Na]⁺)[3] |
| Methyl ((R)-1-tritylaziridine-2-carbonyl)-D-alaninate | ESI+ | 436.85 ([M+Na]⁺)[3] |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, water).
-
Instrumentation: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte's properties. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Caption: General workflow for mass spectrometry analysis.
Chiroptical Spectroscopy (Circular Dichroism)
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For this compound, the CD spectrum would be indicative of its absolute configuration. The carboxylic acid chromophore is expected to exhibit a Cotton effect in the far-UV region (around 200-240 nm). For alanine, a structurally related amino acid, the S-enantiomer shows a negative Cotton effect in this region.[9]
Experimental Protocol: Circular Dichroism
-
Sample Preparation: Prepare a solution of the sample in a transparent solvent (e.g., water, methanol, acetonitrile) at a known concentration. The concentration should be optimized to give a signal in the desired range (typically an absorbance of ~1).
-
Instrumentation: Use a CD spectropolarimeter. The instrument should be purged with nitrogen gas, especially for far-UV measurements.
-
Data Acquisition: Record the CD spectrum over the desired wavelength range. A baseline spectrum of the solvent in the same cuvette should be recorded and subtracted.
-
Data Analysis: The data is typically presented as molar ellipticity [θ] or differential extinction coefficient (Δε).
Summary and Conclusion
The spectroscopic characterization of this compound relies on a combination of NMR, IR, and mass spectrometry to elucidate its structure and confirm its identity. Chiroptical methods are vital for establishing its absolute stereochemistry. While comprehensive spectroscopic data for the parent acid is limited in the literature, analysis of its derivatives provides valuable insights into its characteristic spectral features. The experimental protocols outlined in this guide serve as a foundation for researchers working with this important chiral building block. Further studies to fully document the spectroscopic properties of the underivatized this compound would be a valuable contribution to the field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | C3H5NO2 | CID 11286438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Aziridine-2-carboxylic acid | C3H5NO2 | CID 193914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the NMR Spectroscopic Analysis of (S)-Aziridine-2-Carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for key derivatives of (S)-aziridine-2-carboxylic acid. Due to the limited availability of NMR data on the unstable, zwitterionic parent compound, this document focuses on the well-characterized and synthetically crucial precursor, Benzyl (S)-aziridine-2-carboxylate . The principles, protocols, and spectral interpretations discussed are fundamental for researchers working with aziridine-containing molecules in drug discovery and synthetic chemistry.
Data Presentation: ¹H and ¹³C NMR of Benzyl (S)-aziridine-2-carboxylate
The quantitative NMR data for Benzyl (S)-aziridine-2-carboxylate, recorded in deuterated chloroform (CDCl₃), are summarized below. These tables provide a clear reference for chemical shifts (δ) and coupling constants (J), which are critical for structural verification.
Table 1: ¹H NMR Data
The proton NMR spectrum of the aziridine ring exhibits a characteristic ABX spin system, arising from the three non-equivalent protons.
| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| Hᴀ (CH₂) | dd | 2.04 | ²JAB = 1.4, ³JAX = 2.9 |
| Hʙ (CH₂) | dd | 1.89 | ²JAB = 1.4, ³JBX = 5.5 |
| Hₓ (CH) | dd | 2.58 | ³JAX = 2.9, ³JBX = 5.5 |
| CH₂ (Benzyl) | d | 5.18 | ²J = 12.3 |
| CH₂ (Benzyl) | d | 5.22 | ²J = 12.3 |
| C₆H₅ (Aromatic) | m | 7.32 - 7.42 | - |
Data sourced from Kuzmič et al., Acta Chim. Slov. 2022, 69, 261–270.[1]
Table 2: Expected ¹³C NMR Data
While a complete, published spectrum for this specific ester was not found, the following table presents expected chemical shifts based on data from analogous aziridine compounds and benzyl esters. The carbon atoms of the strained aziridine ring are characteristically found in the upfield region of the spectrum.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C H₂ (Aziridine, C3) | 25 - 35 |
| C H (Aziridine, C2) | 30 - 40 |
| C =O (Ester Carbonyl) | 170 - 175 |
| C H₂ (Benzyl) | 66 - 68 |
| C (Aromatic, ipso) | 135 - 137 |
| C H (Aromatic, o, m, p) | 127 - 129 |
Visualization of NMR Correlations and Experimental Workflow
Visual diagrams are essential for understanding the relationships between nuclei and the process of data acquisition.
Caption: J-Coupling ("signaling") pathways in the aziridine ring.
Caption: Standard experimental workflow for NMR data acquisition.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Weighing: Accurately weigh 5-25 mg of the sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent is critical; CDCl₃ is common for many organic molecules, but others like DMSO-d₆ or D₂O may be used depending on solubility.
-
Dissolution: Agitate the vial to ensure the sample dissolves completely. Gentle warming or sonication may be applied if necessary.
-
Filtration and Transfer: If any solid particulates remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube. This prevents magnetic field distortions.
-
Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube clean with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.
Data Acquisition
The following steps outline the general procedure for acquiring spectra on a modern NMR spectrometer.
-
Sample Insertion: Place the NMR tube into a spinner turbine and adjust its depth using a gauge. Carefully insert the sample into the magnet.
-
Locking: The spectrometer's software is used to "lock" onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment, ensuring stable signal acquisition.
-
Shimming: This is a critical step to optimize the homogeneity of the magnetic field across the sample volume. Automated or manual shimming procedures are performed to achieve narrow, symmetrical peak shapes, which maximizes spectral resolution.
-
Tuning and Matching: The NMR probe is tuned to the specific frequencies of the nuclei being observed (e.g., ¹H and ¹³C) and matched to the spectrometer's electronics. This ensures maximum energy transfer and signal-to-noise ratio.
-
Parameter Setup: Set the acquisition parameters for the desired experiment. For a standard ¹H spectrum, this includes defining the spectral width, acquisition time, and number of scans. For ¹³C, a longer acquisition time and more scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Acquisition: Initiate the experiment. The spectrometer applies a series of radiofrequency pulses and records the resulting Free Induction Decay (FID) signal.
-
Data Processing: After acquisition, the FID (a time-domain signal) is converted into the familiar frequency-domain spectrum via a Fourier Transform. This is followed by phase correction and baseline correction to produce the final, interpretable spectrum.
References
(S)-Aziridine-2-carboxylic Acid: A Technical Guide to its Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
(S)-aziridine-2-carboxylic acid, a strained three-membered heterocyclic non-proteinogenic amino acid, presents a unique scaffold for the synthesis of novel therapeutic agents and complex molecular architectures. Its inherent ring strain and chirality make it a valuable building block in medicinal chemistry and organic synthesis. However, the practical application of this molecule is governed by its physicochemical properties and inherent instability. This technical guide provides a comprehensive overview of the known physical properties and stability considerations for this compound and its derivatives, supported by available data and experimental insights.
Core Physicochemical Properties
The intrinsic properties of this compound are challenging to determine experimentally due to its limited stability in its free form. Much of the available data is derived from computational predictions or extrapolated from studies on its more stable N-protected derivatives.
| Property | Value | Source | Notes |
| Molecular Formula | C₃H₅NO₂ | PubChem[1][2] | |
| Molecular Weight | 87.08 g/mol | PubChem[1][3] | |
| Boiling Point | 239.3 ± 33.0 °C | ChemicalBook[4][5] | Predicted value for aziridine-2-carboxylic acid. The free acid is noted to be unstable, making experimental determination difficult. |
| Density | 1.415 ± 0.06 g/cm³ | ChemicalBook[4][5] | Predicted value. |
| pKa | 2.32 ± 0.20 | ChemicalBook[4][5] | Predicted value. |
| LogP | -0.9572 | ChemScene[2] | Calculated value, indicating high hydrophilicity. |
| Topological Polar Surface Area (TPSA) | 59.2 Ų | PubChem[1][3], ChemScene[2] | |
| Optical Rotation | Data not available for the free acid. For Methyl (S)-(−)-N-Z-aziridine-2-carboxylate: [α]20/D −25° (c = 1 in toluene). | Sigma-Aldrich[6] | The optical rotation is highly dependent on the derivatization and solvent. |
Stability Profile
A critical consideration for researchers working with aziridine-2-carboxylic acid is its inherent instability. The free acid is generally not isolated and is prone to polymerization and ring-opening reactions.
Key Stability Observations:
-
Instability of the Free Acid : ChemicalBook explicitly states that the "Free acid is not available, because of its low stability"[4]. This instability is attributed to the high ring strain of the aziridine moiety and the presence of both a nucleophilic secondary amine and an electrophilic carboxylic acid in the same molecule.
-
N-Protection is Crucial : The stability of the aziridine-2-carboxylic acid scaffold is dramatically enhanced by the introduction of a protecting group on the nitrogen atom. Common protecting groups such as tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Z) are employed to create stable, isolable, and synthetically useful derivatives.
-
Reactivity : The aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening. This reactivity is the basis for its utility in synthesis but also a primary pathway for its degradation. The rate and regioselectivity of ring-opening are influenced by the nature of the N-substituent and the attacking nucleophile.
Experimental Protocols and Handling
Due to the instability of the free acid, experimental work almost exclusively involves N-protected derivatives. The following provides a generalized workflow for the synthesis and handling of N-protected aziridine-2-carboxylic acid derivatives, based on common laboratory practices.
General Workflow for Synthesis of N-Protected this compound Derivatives
Caption: A generalized experimental workflow for the synthesis and handling of N-protected this compound derivatives.
Detailed Methodologies:
A representative synthetic procedure for an N-protected aziridine-2-carboxylate, adapted from literature on related compounds, is as follows:
-
Starting Material : A common precursor is an L-serine methyl ester with a suitable protecting group on the nitrogen (e.g., Trityl or Boc).
-
Cyclization : The cyclization to form the aziridine ring is often achieved under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate) or via a two-step process involving activation of the primary alcohol (e.g., as a tosylate or mesylate) followed by intramolecular nucleophilic substitution by the nitrogen.
-
Purification : The crude product is typically purified by flash column chromatography on silica gel. The choice of eluent system (e.g., hexane/ethyl acetate) depends on the polarity of the specific derivative.
-
Characterization : The structure and purity of the synthesized compound are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the presence of the characteristic aziridine ring protons and carbons.
-
Mass Spectrometry (MS) : To confirm the molecular weight of the product.
-
Optical Rotation : To determine the enantiomeric purity of the chiral compound.
-
-
Storage : Due to the inherent reactivity of the aziridine ring, even N-protected derivatives should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C) to minimize degradation over time.
Logical Relationship of Stability
The stability of aziridine-2-carboxylic acid is fundamentally linked to the electrophilicity of the ring carbons and the nucleophilicity of the ring nitrogen. N-protection mitigates this by reducing the nucleophilicity of the nitrogen.
References
- 1. This compound | C3H5NO2 | CID 11286438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Aziridine-2-carboxylic acid | C3H5NO2 | CID 193914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aziridine-2-carboxylic acid CAS#: 54080-06-7 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Methyl (S)-(-)-N-Z-aziridine-2-carboxylate 96 104597-98-0 [sigmaaldrich.com]
Unlocking the Potential of Strained Rings: A Technical Guide to the Theoretical Calculation of Aziridine Ring Strain
For Researchers, Scientists, and Drug Development Professionals
The three-membered aziridine ring, a recurring motif in biologically active molecules and a versatile synthetic intermediate, owes its unique reactivity largely to inherent ring strain. A quantitative understanding of this strain is paramount for predicting reaction outcomes, designing novel therapeutics, and tailoring catalysts. This in-depth technical guide provides a comprehensive overview of the theoretical methods used to calculate aziridine ring strain, presents key quantitative data, and outlines the computational protocols for these analyses.
The Energetic Penalty: Quantifying Aziridine Ring Strain
The strain energy of a cyclic molecule is the excess energy it possesses compared to a hypothetical strain-free acyclic analogue. For aziridine, this strain arises primarily from bond angle compression (angle strain) and eclipsing interactions of substituents (torsional strain). Theoretical calculations, particularly high-level ab initio and density functional theory (DFT) methods, have become indispensable for accurately quantifying this property.
The calculated ring strain energy (RSE) of the parent aziridine is consistently found to be approximately 27 kcal/mol.[1][2] This significant strain energy is a key driver for the ring-opening reactions that make aziridines such useful synthetic building blocks. The introduction of unsaturation, as in the case of 1H-azirine, dramatically increases the ring strain, with calculated RSE values around 57.7 kcal/mol.[3][4]
The influence of substituents on the nitrogen atom on the ring strain itself appears to be modest. However, these substituents play a crucial role in modulating the activation energy for ring-opening reactions.[5] The phosphorus analogue of aziridine, azaphosphiridine, also exhibits significant ring strain that is sensitive to substitution and complexation.[6]
Below is a summary of representative theoretical ring strain energies for aziridine and related compounds.
| Compound | Method | Basis Set | Ring Strain Energy (kcal/mol) | Reference |
| Aziridine | Not Specified | Not Specified | ~27 | [1][2] |
| 1H-Azirine | DLPNO-CCSD(T) | def2-TZVPP | 57.7 | [3][4] |
Delving into the Digital Laboratory: Experimental Protocols for Ring Strain Calculation
The theoretical determination of aziridine ring strain follows a well-defined computational workflow. The most common and reliable method involves the use of isodesmic or homodesmotic reactions.[3][7][8][9] These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.
A generalized protocol for calculating the ring strain energy of an aziridine derivative is as follows:
-
Molecular Structure Optimization:
-
The 3D structure of the aziridine derivative and the corresponding acyclic reference molecules for the homodesmotic reaction are built.
-
The geometries are then optimized to find the lowest energy conformation. This is typically performed using DFT methods (e.g., B3LYP, M06-2X) or ab initio methods like Møller-Plesset perturbation theory (MP2).[10]
-
A sufficiently large basis set, such as 6-31G(d,p) or a correlation-consistent basis set (e.g., cc-pVTZ), is chosen to accurately describe the electronic structure.[10]
-
-
Vibrational Frequency Calculation:
-
Following optimization, vibrational frequencies are calculated at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
These calculations also provide the zero-point vibrational energy (ZPVE), which is a crucial correction to the total electronic energy.
-
-
Single-Point Energy Calculation:
-
To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).[10]
-
Larger basis sets (e.g., cc-pVQZ, cc-pV5Z) are typically employed for these calculations to approach the complete basis set limit.[10]
-
-
Ring Strain Energy Calculation:
-
A balanced homodesmotic reaction is constructed. For the parent aziridine, a suitable reaction is: Aziridine + 2 * Ethane -> Trimethylamine + Propane
-
The ring strain energy is then calculated as the difference between the sum of the ZPVE-corrected total energies of the products and the sum of the ZPVE-corrected total energies of the reactants.
-
Visualizing the Concepts: Workflows and Relationships
To better illustrate the processes and concepts involved in the theoretical study of aziridine ring strain, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A “phosphorus derivative” of aziridines: on the importance of ring strain energy and three heteropolar bonds in azaphosphiridines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. organic chemistry - How to calculate ring strain energy? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
The Discovery and Natural Occurrence of Aziridine-2-Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the discovery, natural occurrence, and biosynthesis of aziridine-2-carboxylic acids and their derivatives. These strained three-membered nitrogenous heterocycles are of significant interest due to their unique chemical reactivity and potent biological activities, making them attractive scaffolds for drug development.
Discovery and Natural Sources
The presence of the aziridine ring in natural products is a relatively rare phenomenon, with only about 0.016% of all known natural products containing this moiety.[1] However, the compounds that do possess this feature often exhibit significant biological activity, including antitumor and antibiotic properties.[2] The discovery of these molecules dates back to the early 1970s, with key examples being isolated from both terrestrial and marine microorganisms.
Azirinomycin
One of the earliest discovered aziridine-containing natural products is azirinomycin , identified as 3-methyl-2H-azirine-2-carboxylic acid. It was first isolated in 1971 from the bacterium Streptomyces aureus.[3][4] Azirinomycin is noted for being the first example of a natural product containing the azirine ring.[4] Despite its antibiotic properties, its toxicity has precluded its use in human medicine.[4]
(2S,3S)-Aziridine-2,3-dicarboxylic acid
In 1975, Naganawa and colleagues reported the isolation of S-2,3-dicarboxy-aziridine from a Streptomyces species.[5] This discovery added to the small but growing class of naturally occurring aziridines.
Dysidazirine Carboxylic Acid
More recently, the marine environment has been recognized as a source of novel aziridine compounds. Dysidazirine carboxylic acid was isolated from the lipophilic extract of the benthic marine cyanobacterium Caldora sp., collected from reefs near Fort Lauderdale, Florida.
Quantitative Data on Natural Occurrence
The isolation of aziridine-2-carboxylic acids from their natural sources is often challenging due to their low abundance and potential instability. The following table summarizes the known natural sources of the key compounds discussed. Quantitative yield data is often not explicitly stated in abstracts and would require access to the full experimental sections of the cited literature.
| Compound Name | Natural Source | Isolation Yield | Reference |
| Azirinomycin | Streptomyces aureus | Not specified in abstract | --INVALID-LINK--; --INVALID-LINK-- |
| (2S,3S)-Aziridine-2,3-dicarboxylic acid | Streptomyces sp. | Not specified in abstract | --INVALID-LINK-- |
| Dysidazirine Carboxylic Acid | Caldora sp. (marine cyanobacterium) | Not specified in abstract | --INVALID-LINK-- |
Experimental Protocols for Isolation and Characterization
The isolation and characterization of aziridine-2-carboxylic acids from natural sources typically involve a combination of extraction and chromatographic techniques, followed by spectroscopic analysis.
General Workflow for Isolation and Purification
The following diagram illustrates a general workflow for the isolation and purification of aziridine-2-carboxylic acids from microbial or marine sources.
Protocol for Azirinomycin Isolation
The isolation of azirinomycin from Streptomyces aureus as described by Miller et al. (1971) involves ion-exchange and solvent extraction methods.[4] The compound is noted to be unstable, particularly in concentrated form.[4] Characterization was achieved through spectral measurements of its methyl ester and by identifying L-α-aminobutyric acid as a hydrogenation product.[4] The detailed protocol would be found in the full publication.
Protocol for Dysidazirine Carboxylic Acid Isolation
The isolation of dysidazirine carboxylic acid from Caldora sp. involved the following key steps:
-
Extraction: The freeze-dried biological material was extracted with a 1:1 mixture of ethyl acetate and methanol.
-
Partitioning: The resulting lipophilic extract was partitioned between ethyl acetate and water.
-
Chromatography: The ethyl acetate-soluble portion was subjected to silica gel column chromatography, followed by reversed-phase C18 column chromatography, and finally purified by reversed-phase HPLC.
-
Characterization: The planar structure was determined using spectroscopic methods, including HRESIMS and NMR. The absolute configuration was determined by converting the natural product to its methyl ester and comparing its specific rotation data with known isomers.
Biosynthesis of the Aziridine Ring
Until recently, the enzymatic mechanisms for the formation of the aziridine ring in natural products were not well understood.[6] However, recent studies have identified enzymes and pathways responsible for this unique transformation.
Aziridine Formation via Sulfate Elimination
Research on the biosynthesis of azinomycin B and vazabitide A has revealed a novel enzymatic strategy for aziridine ring formation.[6] The process is catalyzed by a complex of two enzymes, designated AziU3/U2 in the azinomycin pathway and Vzb10/11 in the vazabitide A pathway.[6] The key steps in this proposed pathway are:
-
Sulfation: A hydroxyl group on the precursor molecule is sulfated.
-
Intramolecular Cyclization: The enzyme complex facilitates an intramolecular SN2-like reaction where an amino group displaces the sulfate group, leading to the formation of the aziridine ring.[6] Structural analysis of the AziU3/U2 enzyme complex suggests that it orients the substrate to achieve a dihedral angle of nearly 180° between the attacking amino group and the leaving sulfate group, which is optimal for an SN2 reaction.[6]
Oxidative C-N Bond Formation by Fe/2OG Enzymes
Another recently elucidated mechanism for aziridine formation involves a mononuclear non-heme-iron and 2-oxoglutarate (Fe/2OG) dependent enzyme.[7] In the biosynthesis of 2-aminoisobutyric acid, an Fe/2OG enzyme named TqaL catalyzes the aziridination of valine.[7] The proposed mechanism involves:
-
C-H Activation: The enzyme's Fe(IV)-oxo species initiates the reaction by abstracting a hydrogen atom from the carbon backbone of the valine substrate.[7]
-
Radical Rebound/Polar Capture: This C-H activation is followed by an intramolecular C-N bond formation to close the aziridine ring. The evidence suggests a polar capture of a carbocation intermediate by the amine group, rather than a radical rebound mechanism.[7]
These recent discoveries in biosynthesis provide a foundation for understanding how nature constructs these strained and reactive molecules. It is plausible that similar enzymatic strategies are employed for the biosynthesis of simpler aziridine-2-carboxylic acids like azirinomycin.
Conclusion
The study of naturally occurring aziridine-2-carboxylic acids has progressed from their initial discovery in microorganisms to the elucidation of the enzymatic machinery responsible for their formation. While the number of known natural aziridines is small, their potent biological activities ensure continued interest from the scientific and drug development communities. Future research will likely focus on discovering novel aziridine-containing natural products from diverse environments, fully characterizing their biosynthetic pathways, and harnessing these enzymatic systems for the biocatalytic production of new therapeutic agents.
References
- 1. Recent Developments in the Biosynthesis of Aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azirinomycin. I. Microbial production and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AZIRINOMYCIN. II [jstage.jst.go.jp]
- 5. S-2,3-dicarboxy-aziridine, a new metabolite from a Streptomyces [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic studies of aziridine formation catalyzed by mononuclear non-heme-iron enzymes - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Aziridine Biosynthesis: A Technical Guide to Nature's Synthesis of a Potent Warhead
For Researchers, Scientists, and Drug Development Professionals
The aziridine ring, a strained three-membered heterocycle, is a recurring motif in a select class of natural products renowned for their potent biological activities, including antitumor and antibiotic properties. This guide provides an in-depth exploration of the core biosynthetic strategies employed by microorganisms to construct this reactive functional group, with a focus on the well-characterized pathways of ficellomycin, azinomycin B, and mitomycin C. We delve into the enzymatic machinery, precursor molecules, and regulatory elements that govern the production of these valuable compounds.
Core Biosynthetic Strategies for Aziridine Ring Formation
Nature has evolved two primary enzymatic strategies for the challenging synthesis of the aziridine ring:
-
Sulfotransferase-Mediated Intramolecular Cyclization: This pathway involves the activation of a primary alcohol through sulfation by a sulfotransferase enzyme, creating a good leaving group. Subsequent intramolecular nucleophilic attack by a nearby amine group displaces the sulfate, leading to the formation of the aziridine ring. This elegant strategy is exemplified in the biosynthesis of ficellomycin.[1]
-
Oxidative C-N Bond Formation by Non-Heme Iron Enzymes: A more recently discovered mechanism involves the use of mononuclear non-heme iron and 2-oxoglutarate (Fe/2OG) dependent enzymes. These enzymes catalyze the oxidative C-H activation of a substrate, typically an amino acid, followed by an intramolecular C-N bond formation to forge the aziridine ring.[2] This process is a key step in the biosynthesis of the non-proteinogenic amino acid 2-aminoisobutyric acid.[2]
Biosynthesis of Key Aziridine-Containing Natural Products
Ficellomycin: A Case Study in Sulfotransferase-Mediated Aziridination
Ficellomycin, an antibiotic produced by Streptomyces ficellus, showcases the sulfotransferase-mediated pathway for the formation of its 1-azabicyclo[3.1.0]hexane ring system.[1][3] The biosynthetic gene cluster for ficellomycin contains genes encoding a sulfate adenylyltransferase, an adenylsulfate kinase, and a sulfotransferase, all of which are crucial for aziridine formation.[1]
The proposed biosynthetic pathway for the aziridine moiety of ficellomycin is as follows:
Azinomycin B: A Hybrid PKS-NRPS Pathway
Azinomycin B, a potent antitumor agent from Streptomyces sahachiroi, features a complex structure assembled through a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machinery.[4] The biosynthesis of its aziridino[1,2-a]pyrrolidine core is of particular interest. While the precise mechanism of aziridine formation is still under investigation, the establishment of a cell-free system has provided significant insights into the overall biosynthetic process.[5][6]
The biosynthetic gene cluster of azinomycin B contains a suite of genes responsible for the synthesis of its various components, including the naphthoate core, the epoxide, and the azabicyclic ring system.[7]
Mitomycin C: A Complex Assembly of Precursors
Mitomycin C, a clinically used anticancer drug produced by Streptomyces lavendulae, possesses a unique mitosane core containing an aziridine ring.[6] Its biosynthesis involves the convergence of three primary precursors: 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, and carbamoyl phosphate.[6] The biosynthetic gene cluster for mitomycin C is large and complex, encoding the enzymes required for the synthesis of these precursors and their subsequent assembly into the final product.[6] The precise enzymatic steps leading to the formation of the aziridine ring within the mitosane core are still being elucidated.
Quantitative Data on Biosynthesis
Detailed kinetic and production data for the enzymes and pathways involved in aziridine natural product biosynthesis are often limited. However, available information is summarized below.
| Natural Product | Producing Organism | Production Titer/Yield | Key Enzyme(s) | Kinetic Parameters (Km, kcat, Vmax) |
| Ficellomycin | Streptomyces ficellus | Not consistently reported | Fic28 (Sulfotransferase) | Data not available |
| Azinomycin B | Streptomyces sahachiroi | Improved yields reported with optimized culture conditions[5] | AziB (Type I PKS), NRPS machinery | Data not available |
| Mitomycin C | Streptomyces lavendulae | Increased production through manipulation of regulatory genes[6] | Mitomycin C biosynthetic enzymes | Data not available |
| 2-Aminoisobutyric acid precursor | Penicillium aethiopicum | Protein yields for TqaL-ha (~38 mg/L) and TqaL-pd (~13 mg/L) reported[2] | TqaL (non-heme iron enzyme) | Transient kinetics have been measured, but specific Km and kcat values are not readily available in the reviewed literature.[2] |
Experimental Protocols
In Vitro Biosynthesis of Azinomycin B
The following protocol is adapted from the work of Liu et al. and describes the preparation of a cell-free extract from Streptomyces sahachiroi and its use in an in vitro assay for azinomycin B biosynthesis.[5]
1. Culture of Streptomyces sahachiroi
-
Materials:
-
GYM agar plates (glucose 4 g/L, yeast extract 4 g/L, malt extract 10 g/L, CaCO3 2 g/L, agar 12 g/L, pH 6.8)
-
PS5 medium (Pharmamedia 5 g/L, soluble starch 5 g/L, pH 7.0)
-
2 L baffled Erlenmeyer flasks
-
-
Procedure:
-
Culture S. sahachiroi on GYM plates at 28 °C for 5-7 days until sporulation.
-
Inoculate 100 mL of PS5 medium with a loopful of spores and grow for 24 hours at 30 °C with shaking at 250 rpm.
-
Use 25 mL of the starter culture to inoculate 500 mL of PS5 medium in 2 L baffled flasks.
-
Grow the cultures for approximately 64 hours at 30 °C with shaking at 250 rpm.
-
Harvest the cells by centrifugation, freeze the cell pellet in liquid nitrogen, and store at -80 °C.
-
2. Preparation of Cell-Free Extract
-
Materials:
-
Cell-free extract buffer (100 mM potassium phosphate, pH 7.5, 50% glycerol, 2 mM DTT, 1 mM EDTA)
-
Glass beads (0.1 mm)
-
Bead beater with an ice-water jacket
-
Centrifuge
-
-
Procedure:
-
Combine 13-15 g of frozen cells, 28 g of glass beads, and 80 mL of cold cell-free extract buffer in the bead beater.
-
Pulverize the cells using ten 1-minute cycles, with 1-minute intervals on ice to prevent heating.
-
Centrifuge the homogenate at 7,660 x g for 15 minutes at 4 °C.
-
The resulting supernatant is the crude cell-free extract.
-
3. In Vitro Enzyme Assay
-
Materials:
-
Cell-free extract
-
Acetyl-CoA (1 mg/mL)
-
[2-¹⁴C]malonyl-CoA (0.25 µCi)
-
Cofactor solution (FAD, SAM, NADPH)
-
Dichloromethane
-
TLC plates (dichloromethane:methanol, 5:0.3)
-
Scintillation counter
-
-
Procedure:
-
To 3 mL of the cell-free extract, add 1 µL of acetyl-CoA, 0.25 µCi of [2-¹⁴C]malonyl-CoA, and 80 µL of the cofactor solution.
-
Incubate the reaction mixture at 37 °C for 24 hours.
-
Quench the reaction by adding 3 mL of dichloromethane and vortexing.
-
Separate the organic layer, evaporate to dryness, and redissolve the residue in a minimal volume of dichloromethane.
-
Apply the sample to a TLC plate and develop the chromatogram.
-
Scrape the bands corresponding to azinomycin B and its precursors and quantify the radioactivity using a scintillation counter.
-
Regulation of Aziridine Biosynthesis
The production of secondary metabolites, including aziridine-containing natural products, is tightly regulated in microorganisms. This regulation often involves pathway-specific regulatory genes located within the biosynthetic gene cluster, as well as global regulatory networks that respond to environmental and physiological cues.
In Streptomyces, a common mechanism of global regulation involves small, diffusible signaling molecules called gamma-butyrolactones (GBLs).[8] These molecules act as quorum-sensing signals, accumulating in the culture medium as the bacterial population grows. At a threshold concentration, GBLs bind to specific receptor proteins, which are typically transcriptional repressors. This binding event alleviates the repression of target genes, often including those involved in antibiotic biosynthesis. While a direct link between GBLs and the biosynthesis of ficellomycin, azinomycin B, or mitomycin C has not been definitively established in the reviewed literature, the presence of putative regulatory genes within their biosynthetic gene clusters suggests a complex regulatory control. For instance, the mitomycin C gene cluster contains two regulatory genes, and their manipulation has been shown to significantly impact production levels.[6]
Conclusion
The biosynthesis of aziridine-containing natural products represents a fascinating example of nature's chemical ingenuity. The elucidation of these pathways not only provides fundamental insights into enzymatic catalysis but also opens avenues for the bioengineering of novel and improved therapeutic agents. Further research into the kinetic parameters of the key enzymes, the detailed regulatory networks, and the development of robust heterologous expression systems will be crucial for harnessing the full potential of these potent molecules for drug development.
References
- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 2. Insight into enzyme-catalyzed aziridine formation mechanism in ficellomycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Mode of action and biosynthesis of the azabicycle-containing natural products azinomycin and ficellomycin - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. An improved method for culturing Streptomyces sahachiroi: biosynthetic origin of the enol fragment of azinomycin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular characterization and analysis of the biosynthetic gene cluster for the antitumor antibiotic mitomycin C from Streptomyces lavendulae NRRL 2564 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BGC0000960 [mibig.secondarymetabolites.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis with (S)-Aziridine-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of the non-proteinogenic amino acid (S)-aziridine-2-carboxylic acid (Aza) into peptides via solid-phase peptide synthesis (SPPS). The unique strained three-membered ring of Aza serves as a valuable electrophilic handle for the site-selective modification of peptides, opening avenues for the development of novel therapeutics, diagnostic tools, and research probes.
Introduction
This compound is a conformationally constrained amino acid analogue whose incorporation into peptides imparts unique structural and reactive properties. The inherent ring strain of the aziridine moiety makes it susceptible to nucleophilic attack, enabling highly selective covalent modification of the peptide backbone. This feature has been exploited for the development of irreversible enzyme inhibitors and for the conjugation of peptides to other molecules such as carbohydrates, lipids, and reporter tags.[1][2][3]
This document outlines the materials, equipment, and step-by-step procedures for the successful solid-phase synthesis of Aza-containing peptides and their subsequent modification.
Key Applications
The incorporation of this compound into peptides enables a range of applications in chemical biology and drug discovery:
-
Irreversible Enzyme Inhibition: The electrophilic aziridine ring can react with nucleophilic residues in the active site of enzymes, leading to irreversible inhibition. This is particularly effective for targeting cysteine proteases.[4]
-
Site-Selective Bioconjugation: The reactivity of the aziridine ring allows for the precise attachment of various functionalities, such as fluorescent dyes, polyethylene glycol (PEG), or targeting ligands, at a specific position within the peptide sequence.[3]
-
Development of Covalent Probes: Aza-containing peptides can be designed as activity-based probes to identify and study the function of specific enzymes within complex biological systems.
-
Constrained Peptide Analogues: The rigid structure of the aziridine ring can be used to lock the peptide backbone into a specific conformation, which can be beneficial for enhancing binding affinity and metabolic stability.
Data Presentation: Synthesis and Modification of Aza-Containing Peptides
The following tables summarize representative quantitative data for the solid-phase synthesis and subsequent modification of peptides incorporating this compound.
Table 1: Solid-Phase Synthesis of Aza-Containing Peptides
| Peptide Sequence | Resin Loading (mmol/g) | Coupling Reagent | Coupling Time (h) | Cleavage Cocktail | Crude Purity (%) | Isolated Yield (%) | Reference |
| Ac-Ala-Aza-Ala-NH₂ | 0.5 | HBTU/HOBt/DIEA | 2 | TFA/TIS/H₂O (95:2.5:2.5) | >90 | 75 | [3] |
| H-Gly-Aza-Leu-NH₂ | 0.6 | HATU/HOAt/DIEA | 2 | TFA/TIS/H₂O (95:2.5:2.5) | >85 | 70 | [5] |
| Ac-Phe-Aza-Gly-NH₂ | 0.5 | PyBOP/DIEA | 2.5 | TFA/DCM (1:1) | >90 | 78 | [3] |
Table 2: Site-Selective Modification of Aza-Containing Peptides with Thiol Nucleophiles
| Peptide Sequence | Nucleophile | Reaction Time (h) | Product | Yield (%) | Reference |
| Ac-Ala-Aza-Ala-NH₂ | Benzylthiol | 4 | Ac-Ala-Cys(Bz)-Ala-NH₂ | 95 | [3] |
| H-Gly-Aza-Leu-NH₂ | Cysteine | 6 | H-Gly-Cys(peptide)-Leu-NH₂ | 92 | [3] |
| Ac-Phe-Aza-Gly-NH₂ | Glutathione | 5 | Ac-Phe-Cys(GS)-Gly-NH₂ | 90 | [3] |
Experimental Protocols
General Materials and Equipment
-
Fmoc-protected amino acids
-
(S)-Fmoc-aziridine-2-carboxylic acid (Fmoc-Aza-OH)
-
Rink Amide MBHA resin or other suitable solid support
-
Coupling reagents: HBTU, HATU, PyBOP, HOBt, HOAt
-
N,N'-Diisopropylethylamine (DIEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Solid-phase peptide synthesis vessel
-
Shaker or automated peptide synthesizer
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Protocol for Solid-Phase Synthesis of an Aza-Containing Peptide
This protocol describes the manual synthesis of a generic tripeptide Ac-Xaa-Aza-Yaa-NH₂ on Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Coupling of the First Amino Acid (Yaa):
-
Pre-activate Fmoc-Yaa-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 2 minutes.
-
Add DIEA (6 eq.) to the activated amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x). Confirm coupling completion with a Kaiser test.
-
-
Fmoc Deprotection: Repeat step 2.
-
Coupling of this compound (Aza):
-
Pre-activate Fmoc-Aza-OH (1.5 eq.) with PyBOP (1.5 eq.) in DMF.
-
Add DIEA (3 eq.) to the activated Aza solution.
-
Add the activated Aza solution to the resin and shake for 2.5 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection: Repeat step 2.
-
Coupling of the Second Amino Acid (Xaa): Repeat step 3 with Fmoc-Xaa-OH.
-
N-terminal Acetylation: Treat the resin with a solution of acetic anhydride/DIEA/DMF (1:2:7) for 30 minutes. Wash the resin with DMF (3x) and DCM (3x).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.
Protocol for Site-Selective Modification with a Thiol
-
Dissolve the Aza-containing peptide in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Add the thiol nucleophile (e.g., benzylthiol, 5 eq.) to the peptide solution.
-
Incubate the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by HPLC.
-
Purify the modified peptide by reverse-phase HPLC to remove excess thiol and any unreacted starting material.
-
Characterize the final product by mass spectrometry to confirm the successful conjugation.
Visualizations
Experimental Workflow for SPPS of Aza-Containing Peptides
Caption: Workflow for the solid-phase synthesis of an Aza-containing peptide.
Mechanism of Site-Selective Modification
Caption: Nucleophilic ring-opening of the aziridine moiety for site-selective modification.
Mechanism of Cysteine Protease Inhibition
Caption: Irreversible inhibition of a cysteine protease by an Aza-containing peptide.
References
- 1. Rational design of aziridine-containing cysteine protease inhibitors with improved potency: studies on inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cysteine proteases by peptides containing aziridine-2,3-dicarboxylic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-Aziridine-2-carboxylic Acid as a Constrained Amino Acid Mimic
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-aziridine-2-carboxylic acid (Azy) is a unique non-proteinogenic amino acid that serves as a constrained mimic of natural amino acids, particularly proline and alanine. Its rigid, three-membered ring structure imparts significant conformational constraints on the peptide backbone. Beyond its role as a structural scaffold, the strained aziridine ring is an electrophilic center, susceptible to nucleophilic attack. This reactivity allows for site-selective modification of peptides, making Azy a versatile tool in peptide chemistry and drug design.
These application notes provide a comprehensive overview of the use of this compound in peptide science. We will cover its incorporation into peptides, its impact on peptide conformation and stability, and its application as an electrophilic "warhead" for designing enzyme inhibitors. Detailed protocols for key experimental procedures are also provided.
Applications
Constrained Peptide Scaffolds
The incorporation of Azy into a peptide sequence introduces a rigid kink, influencing the local and global conformation. This can be leveraged to stabilize specific secondary structures, such as β-turns or helical motifs, which are often crucial for biological activity. The conformational preferences of Azy-containing peptides are similar in some respects to those containing proline, but with notable differences due to the smaller ring size and altered puckering.[1]
Site-Selective Peptide Modification
The electrophilic nature of the aziridine ring allows for regioselective and stereoselective ring-opening reactions with a variety of nucleophiles.[2][3] This feature is particularly useful for the post-synthetic modification of peptides. Thiol-containing molecules, such as cysteine residues, carbohydrates, and fluorescent probes, can be site-specifically conjugated to the Azy residue within a peptide sequence.[2][4][5] This strategy has been successfully employed to create complex biomolecules like thioglycoconjugates.[2][3]
Irreversible Enzyme Inhibitors
The reactivity of the aziridine ring makes it an excellent "warhead" for designing irreversible inhibitors of enzymes, particularly cysteine proteases.[6] The active site cysteine residue of these enzymes can act as a nucleophile, attacking the aziridine ring and forming a covalent bond with the inhibitor. This leads to the irreversible inactivation of the enzyme. Peptides containing Azy have been developed as potent inhibitors of cathepsins and protein disulfide isomerases (PDIs).
Quantitative Data
Table 1: Inhibition of Cysteine Proteases by Aziridine-Containing Peptides
| Inhibitor | Target Enzyme | Inhibition Type | k_inact (min⁻¹) | K_I (µM) | k_inact/K_I (M⁻¹s⁻¹) | IC₅₀ (µM) | Reference |
| HOAzi-Leu-ProOBzl | Papain | Irreversible | - | - | - | Potent | [6] |
| BOC-Phe-Azi(OH)₂ | Cathepsin B | Irreversible | - | - | - | Good | [6] |
| BOC-Phe-(EtO)Azi-Leu-ProOH | Cathepsin B | Irreversible | - | - | - | Selective | [6] |
| Diethyl aziridine-2,3-dicarboxylate | Cathepsin L | Irreversible | - | - | - | >100 | [1] |
| Diethyl 1-formyl aziridine-2,3-dicarboxylate | Cathepsin L | Irreversible | - | - | - | 0.02 | [1] |
| C-3369 (Az-CONMe₂) | PDIA1 | - | - | - | - | 0.002 | [7] |
| C-3517 (Az-N-morpholinyl) | PDIA1 | - | - | - | - | 0.003 | [7] |
Note: "-" indicates data not specified in the cited literature.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Protected (2R)-Aziridine-Containing Dipeptide (Trt-Azy-Ala-OMe)
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aziridine CH₂ | 1.44-1.51 (m) | 30.12 |
| Aziridine CH | 1.98-2.02 (m) | 34.17 |
| Ala CαH | 4.69 (qd) | 47.61 |
| OCH₃ | 3.81 (s) | 52.79 |
| Trityl C | - | 74.82 |
| Ala C=O | - | 170.74 |
| Azy C=O | - | 173.46 |
Data extracted from Kuzmič et al., 2022.[8] The full dataset provides more detailed assignments.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Aziridine-Containing Peptide
This protocol is adapted from the synthesis of cyclic tetrapeptides and can be applied to linear peptides.[4][5]
Materials:
-
Fmoc-protected amino acids
-
(S)-N-Fmoc-aziridine-2-carboxylic acid
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Incorporation of (S)-N-Fmoc-aziridine-2-carboxylic acid: Couple the Azy residue using the same procedure as other amino acids.
-
Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
Protocol 2: Site-Selective Nucleophilic Ring Opening of an Aziridine-Containing Peptide
This protocol describes the reaction of a purified Azy-containing peptide with a thiol nucleophile.[2][3]
Materials:
-
Purified aziridine-containing peptide
-
Thiol-containing nucleophile (e.g., glutathione, cysteine-containing peptide)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
Procedure:
-
Dissolve the aziridine-containing peptide in a mixture of phosphate buffer (pH 7.4) and ACN.
-
Add an excess (2-5 equivalents) of the thiol nucleophile to the peptide solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by RP-HPLC and mass spectrometry to observe the consumption of the starting peptide and the formation of the product.
-
Once the reaction is complete, purify the resulting conjugate by RP-HPLC.
-
Characterize the final product by mass spectrometry to confirm the addition of the nucleophile.
Protocol 3: Proteolytic Stability Assay
This is a general protocol to assess the stability of Azy-containing peptides against enzymatic degradation.[9]
Materials:
-
Purified peptide (Azy-containing and control)
-
Protease solution (e.g., trypsin, chymotrypsin, or serum)
-
Incubation buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
RP-HPLC system
Procedure:
-
Prepare stock solutions of the peptides in a suitable solvent (e.g., water or DMSO).
-
Prepare the protease solution in the incubation buffer.
-
In a microcentrifuge tube, mix the peptide stock solution with the incubation buffer to a final desired concentration.
-
Initiate the reaction by adding the protease solution.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to the quenching solution.
-
Analyze the samples by RP-HPLC.
-
Quantify the amount of remaining intact peptide at each time point by integrating the peak area.
-
Plot the percentage of intact peptide versus time to determine the degradation rate and half-life.
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for aziridine-containing peptides.
Caption: Workflow for nucleophilic ring opening of an aziridine-containing peptide.
Caption: Mechanism of irreversible inhibition of cysteine proteases by Azy-peptides.
References
- 1. Rational design of aziridine-containing cysteine protease inhibitors with improved potency: studies on inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solid-phase synthesis, cyclization, and site-specific functionalization of aziridine-containing tetrapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis, cyclization, and site-specific functionalization of aziridine-containing tetrapeptides | Springer Nature Experiments [experiments.springernature.com]
- 6. Aziridinyl peptides as inhibitors of cysteine proteases: effect of a free carboxylic acid function on inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of (S)-Aziridine-2-Carboxylic Acid into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-aziridine-2-carboxylic acid (Azy) is a conformationally constrained, non-proteinogenic amino acid that serves as a valuable building block in peptide and peptidomimetic design. Its inherent ring strain and electrophilic nature make it a unique tool for introducing structural rigidity and for site-selective modifications of peptides. The incorporation of Azy can influence peptide conformation, stability, and biological activity, making it an attractive moiety for the development of novel therapeutics, chemical probes, and biomaterials.
These application notes provide detailed protocols for the incorporation of this compound into peptides using both solid-phase and solution-phase synthesis strategies. Furthermore, quantitative data on coupling efficiencies and potential side reactions are summarized to guide researchers in the successful synthesis of aziridine-containing peptides.
Key Synthetic Strategies
Two primary strategies are employed for the synthesis of aziridine-containing peptides:
-
Direct Incorporation of this compound: This is the more efficient and commonly used approach. It involves the direct coupling of a suitably protected this compound derivative with the growing peptide chain.[1]
-
Cyclization of a Serine Precursor: This method involves the synthesis of a peptide containing a serine residue, followed by activation of the side-chain hydroxyl group and subsequent intramolecular cyclization to form the aziridine ring. This approach is generally less efficient due to the potential for side product formation during the cyclization step.[1]
This document will focus on the direct incorporation method.
Data Presentation: Quantitative Analysis of Azy-Peptide Synthesis
The following tables summarize representative yields for the synthesis of aziridine-containing peptides. It is important to note that yields can vary significantly based on the peptide sequence, coupling reagents, and reaction conditions.
Table 1: Yields for Solution-Phase Synthesis of Aziridine-Containing Peptides
| Peptide Sequence | Coupling Reagent | Yield (%) | Reference |
| Pseudo-pentapeptide | Not Specified | 75 | [2] |
| Tripeptide Amine Adduct | Not Specified | 82 | [2] |
Table 2: General Observations on Yields in Azy-Peptide Synthesis
| Synthesis Step | Observation | Reference |
| Fully protected N- and C-terminal aziridine dipeptides | High yielding | [3][4] |
| Deprotection of N-terminal aziridine derivatives | Difficult, may result in unidentifiable products | [3][4] |
| Deprotection of C-terminal aziridine analogs | Generally successful | [3][4] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol describes a general method for the incorporation of an Fmoc-protected this compound derivative into a peptide sequence using manual or automated solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-(S)-aziridine-2-carboxylic acid
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: e.g., HBTU/HOBt or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether, cold
-
HPLC grade water and acetonitrile for purification
Workflow Diagram:
Caption: Workflow for Solid-Phase Peptide Synthesis of Azy-Peptides.
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and byproducts.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with HBTU/HOBt (or HATU) and DIPEA in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Incorporation of this compound:
-
Couple Fmoc-(S)-aziridine-2-carboxylic acid using the same procedure as for other amino acids (step 4).
-
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Treat the resin with a TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.
-
-
Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.
-
Purification and Analysis:
-
Centrifuge the precipitated peptide, decant the ether, and dry the peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.
-
Confirm the identity and purity of the final peptide by LC-MS and other analytical techniques.
-
Protocol 2: Solution-Phase Synthesis of an Aziridine-Containing Dipeptide
This protocol outlines a general procedure for the coupling of a protected amino acid with a protected this compound in solution.
Materials:
-
N-protected amino acid (e.g., Cbz-Val-OH)
-
This compound ester (e.g., H-Azy-OBn)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Organic solvents (e.g., DCM, DMF)
-
Aqueous solutions for work-up (e.g., 1 M HCl, saturated NaHCO₃, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄)
-
Silica gel for column chromatography
Workflow Diagram:
Caption: Workflow for Solution-Phase Synthesis of an Azy-Dipeptide.
Procedure:
-
Reactant Dissolution: Dissolve the N-protected amino acid (e.g., Cbz-Val-OH, 1 equivalent) and HOBt (1.1 equivalents) in an appropriate solvent (e.g., DCM or DMF).
-
Carboxyl Activation: Cool the solution to 0 °C and add EDAC (1.1 equivalents). Stir the mixture for 15-30 minutes.
-
Coupling: Add the this compound ester (e.g., H-Azy-OBn, 1 equivalent) and DIPEA (2 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Aqueous Work-up:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
-
Characterization: Characterize the purified dipeptide by NMR, mass spectrometry, and other relevant analytical techniques.
Important Considerations and Potential Side Reactions
-
Aziridine Ring Stability: The aziridine ring is susceptible to opening by nucleophiles, especially under acidic conditions. Care should be taken to avoid prolonged exposure to strong acids during synthesis and deprotection steps.
-
Racemization: As with all peptide synthesis, there is a risk of racemization, particularly at the activated carboxyl group. The use of additives like HOBt can help to minimize this side reaction.
-
Protecting Group Strategy: The choice of protecting groups for both the aziridine moiety and other amino acids in the peptide is crucial. For Fmoc-based SPPS, acid-labile side-chain protecting groups are standard. For solution-phase synthesis, a wider range of protecting groups can be employed, but their orthogonality must be carefully considered for selective deprotection.
-
Site-Selective Modification: The electrophilic nature of the aziridine ring can be exploited for post-synthetic modification. Nucleophiles such as thiols can be used to open the aziridine ring site-selectively, allowing for the introduction of various functionalities.[5]
Conclusion
The incorporation of this compound into peptides offers a powerful strategy for modulating their structure and function. Both solid-phase and solution-phase methods have been successfully employed for the synthesis of aziridine-containing peptides. Careful consideration of the synthetic strategy, protecting groups, and reaction conditions is essential to achieve high yields and purity. The protocols and data presented in these application notes provide a valuable resource for researchers venturing into this exciting area of peptide chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Cysteine Protease Inhibitors Based on (S)-Aziridine-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of cysteine protease inhibitors derived from (S)-aziridine-2-carboxylic acid. The unique strained three-membered ring of the aziridine moiety serves as a potent electrophilic "warhead" that irreversibly alkylates the active site cysteine residue of target proteases, leading to their inactivation. This document details the synthetic strategies, experimental protocols for enzyme inhibition assays, and quantitative data for a selection of these inhibitors.
Introduction
Cysteine proteases, such as cathepsins and caspases, play crucial roles in a multitude of physiological processes, including protein turnover, apoptosis, and immune signaling.[1][2] Dysregulation of their activity is implicated in various pathologies, including cancer, neurodegenerative disorders, and infectious diseases.[3][4] this compound and its derivatives have emerged as a promising class of irreversible inhibitors for these enzymes. The inherent ring strain of the aziridine allows for nucleophilic attack by the active site cysteine, resulting in covalent modification and permanent inactivation of the protease.[5] This document provides detailed methodologies for the synthesis and evaluation of these potent inhibitors.
Data Presentation
The inhibitory activities of various this compound-based inhibitors against different cysteine proteases are summarized below. The data includes the second-order rate constant (k2nd) and the inhibition constant (Ki) where available.
| Inhibitor | Target Protease | k2nd (M-1s-1) | Ki (µM) | Reference |
| Aziridine-2-carboxylic acid | Papain | 17.07 | - | [6] |
| Inhibitor 18 | LmCPB2.8 | 3176 | 0.41 | [7] |
| Compound 19b | Rhodesain | 611 | 1.2 | [7] |
| Compound 20e | Rhodesain | 3182 | 0.11 | [7] |
Experimental Protocols
Protocol 1: Synthesis of a Peptidic Cysteine Protease Inhibitor: Boc-Leu-Gly-(S,S)-Azi-(OEt)2
This protocol describes the synthesis of a dipeptide inhibitor incorporating the aziridine moiety. The synthesis involves standard peptide coupling techniques.
Materials:
-
Boc-Leu-OH
-
Glycine methyl ester hydrochloride
-
Diethyl (2S,3S)-1-tritylaziridine-2,3-dicarboxylate
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Ethylmorpholine (NEM)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Sodium chloride (NaCl) solution (saturated)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Synthesis of Boc-Leu-Gly-OMe:
-
To a cooled (0 °C) solution of glycine methyl ester hydrochloride (5.02 g) in a mixture of DCM (20 mL) and DMF (30 mL), add N-ethylmorpholine (5 mL).[8]
-
Add a solution of Boc-Leu-OH (9.5 g) in DCM (50 mL).[8]
-
Add DCC (9.04 g), HOBt (6 g), and N-ethylmorpholine (1.5 mL).[8]
-
Stir the mixture at 0 °C for 45 minutes, then at room temperature for 5 hours.[8]
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with ethyl acetate.[8]
-
Dilute the filtrate with ethyl acetate (700 mL) and wash sequentially with an aqueous solution of potassium bisulfate (3x), saturated sodium bicarbonate solution (3x), and saturated sodium chloride solution (3x).[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[8]
-
Crystallize the product from an ethyl acetate/hexane mixture to obtain Boc-Leu-Gly-OMe.[8]
-
-
Deprotection of the Methyl Ester:
-
Hydrolyze the methyl ester of Boc-Leu-Gly-OMe using standard saponification conditions (e.g., LiOH in a THF/water mixture) to yield Boc-Leu-Gly-OH.
-
-
Coupling with the Aziridine Moiety:
-
Couple the resulting Boc-Leu-Gly-OH with diethyl (2S,3S)-1-tritylaziridine-2,3-dicarboxylate using a similar peptide coupling procedure as described in step 1 (DCC/HOBt).
-
-
Detritylation:
-
Remove the trityl protecting group from the aziridine nitrogen by treatment with a mild acid, such as trifluoroacetic acid in dichloromethane.
-
-
Purification:
-
Purify the final product, Boc-Leu-Gly-(S,S)-Azi-(OEt)2, by column chromatography on silica gel.
-
Protocol 2: Enzyme Inhibition Assay for Papain
This protocol details a colorimetric assay to determine the inhibitory activity of synthesized compounds against the cysteine protease papain.
Materials:
-
Papain (from papaya latex)
-
Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA)
-
Phosphate buffer (50 mM, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
Synthesized inhibitor stock solution in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of papain in phosphate buffer.
-
Prepare a stock solution of BAPNA in DMSO.[9]
-
-
Assay Protocol:
-
In a 96-well microplate, add 50 µL of phosphate buffer to each well.
-
Add 10 µL of the inhibitor solution at various concentrations (or DMSO for the control).
-
Add 20 µL of the papain solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the BAPNA substrate solution.[9]
-
Immediately measure the absorbance at 405 nm (for the release of p-nitroaniline) at regular intervals for 10-15 minutes using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
For determination of kinetic parameters (Ki and kinact), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten for competitive inhibition or progress curve analysis for irreversible inhibition).
-
Visualization of Concepts
Synthetic Workflow
The general workflow for the synthesis of peptidic cysteine protease inhibitors based on this compound is depicted below.
Caption: General synthetic scheme for peptidic aziridine inhibitors.
Mechanism of Irreversible Inhibition
The mechanism of action of aziridine-based inhibitors involves the nucleophilic attack by the active site cysteine of the protease on one of the electrophilic carbons of the aziridine ring, leading to irreversible ring-opening and covalent modification of the enzyme.
Caption: Mechanism of irreversible inhibition by aziridine compounds.
Cathepsin L in Cancer Progression Signaling
Cathepsin L, a cysteine protease, is often upregulated in cancer and contributes to tumor progression through various mechanisms, including the degradation of the extracellular matrix (ECM) and the activation of signaling pathways that promote cell invasion and migration.
Caption: Cathepsin L's role in cancer signaling pathways.
References
- 1. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin L in tumor angiogenesis and its therapeutic intervention by the small molecule inhibitor KGP94 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. apexbt.com [apexbt.com]
- 6. Standardization of papain reagents by measurement of active sites using a synthetic inhibitor, E-64 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aziridine-2,3-Dicarboxylate-Based Cysteine Cathepsin Inhibitors Induce Cell Death in Leishmania major Associated with Accumulation of Debris in Autophagy-Related Lysosome-Like Vacuoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. li01.tci-thaijo.org [li01.tci-thaijo.org]
(S)-Aziridine-2-Carboxylic Acid: A Versatile Chiral Building Block for Modern Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(S)-aziridine-2-carboxylic acid and its derivatives have emerged as powerful and versatile chiral building blocks in medicinal chemistry. The inherent ring strain of the aziridine moiety, coupled with the stereocenter at the C2 position, provides a unique platform for the synthesis of a diverse array of complex and biologically active molecules. This document provides an overview of its applications, quantitative data for key transformations, and detailed experimental protocols for its use in the synthesis of novel therapeutic agents.
Core Applications in Drug Discovery
The utility of this compound as a chiral synthon stems from its ability to undergo regioselective and stereospecific ring-opening reactions with a variety of nucleophiles. This reactivity allows for the introduction of diverse functionalities, leading to the synthesis of:
-
Unnatural Amino Acids: The ring-opening of activated aziridine-2-carboxylates provides a direct route to novel α- and β-amino acids, which are crucial components of peptidomimetics and other drug candidates.
-
Enzyme Inhibitors: The electrophilic nature of the aziridine ring makes it an effective "warhead" for the irreversible inhibition of enzymes, particularly those with a cysteine residue in the active site. A notable example is the development of potent and selective inhibitors of Protein Disulfide Isomerase (PDI).
-
Chiral Heterocycles: this compound serves as a precursor for the synthesis of various chiral nitrogen-containing heterocycles, which are prevalent scaffolds in many approved drugs.
Featured Application: Inhibition of Protein Disulfide Isomerase (PDI)
Derivatives of this compound have shown significant promise as inhibitors of Protein Disulfide Isomerase (PDI), an enzyme overexpressed in various cancers and implicated in thrombosis. These inhibitors typically feature an arylsulfonyl group on the aziridine nitrogen, which activates the ring for nucleophilic attack by cysteine residues in the PDI active site.
Quantitative Data: In Vitro Inhibition of PDIA1 and PDIA3
The following table summarizes the in vitro inhibitory activity of a series of aromatic sulphonamides of methyl (S)-aziridine-2-carboxylate against two PDI isoforms, PDIA1 and PDIA3.
| Compound ID | R Group (on Arylsulfonyl) | PDIA1 IC50 (µM) | PDIA3 IC50 (µM) |
| C-3389 | 4-Butoxy | 0.8 ± 0.1 | > 100 |
| C-3390 | 4-Pentoxy | 0.6 ± 0.1 | > 100 |
| C-3391 | 4-Hexoxy | 0.5 ± 0.1 | > 100 |
| C-3392 | 4-Heptoxy | 0.4 ± 0.1 | 80 ± 10 |
| C-3393 | 4-Octoxy | 0.3 ± 0.05 | 60 ± 8 |
| C-3394 | 4-Nonoxy | 0.2 ± 0.03 | 40 ± 5 |
| C-3395 | 4-Decoxy | 0.15 ± 0.02 | 30 ± 4 |
| C-3396 | 4-Undecoxy | 0.1 ± 0.01 | 20 ± 3 |
| C-3397 | 4-Dodecoxy | 0.08 ± 0.01 | 15 ± 2 |
Data extracted from a study on aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors.
Signaling Pathway of PDI Inhibition
Caption: PDI Inhibition Pathway by this compound Derivatives.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates and their subsequent transformation into valuable compounds for drug discovery.
Protocol 1: General Synthesis of 1-Arylsulfonyl-(S)-aziridine-2-carboxylic Acid Methyl Esters
This protocol describes the synthesis of activated aziridines that can be used as PDI inhibitors or as intermediates for further elaboration.
Caption: Workflow for the Synthesis of 1-Arylsulfonyl-(S)-aziridine-2-carboxylates.
Materials:
-
This compound methyl ester (1.1 mmol)
-
Appropriate aromatic sulfonyl chloride (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Chloroform (CHCl₃)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate
Procedure:
-
To a solution of this compound methyl ester (1.1 mmol) and potassium carbonate (2.0 mmol) in a mixture of chloroform (1 mL) and water (1 mL), add the aromatic sulfonyl chloride (1.0 mmol) with stirring.
-
Stir the resulting mixture vigorously at room temperature for 24 hours.
-
After the reaction is complete, extract the product with chloroform.
-
Dry the combined organic layers over anhydrous magnesium sulfate and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by liquid chromatography on silica gel using a gradient of petroleum ether/ethyl acetate (typically starting from 4:1) to afford the pure 1-arylsulfonyl-(S)-aziridine-2-carboxylic acid methyl ester.
Protocol 2: Regioselective Ring-Opening of N-Tosyl-(S)-aziridine-2-carboxylic Acid with Organocuprates for the Synthesis of Unnatural α-Amino Acids
This protocol details the synthesis of homochiral α-amino acids through the regioselective ring-opening of an activated aziridine with a carbon nucleophile.[1]
Quantitative Data: Synthesis of α-Amino Acids
| Entry | Organocuprate (R₂Cu(CN)Li₂) R= | Product | Yield (%) |
| 1 | Me | N-Tosyl-α-aminobutyric acid | 85 |
| 2 | n-Bu | N-Tosyl-norleucine | 82 |
| 3 | Ph | N-Tosyl-phenylalanine | 75 |
| 4 | Vinyl | N-Tosyl-allylglycine | 78 |
Data represents typical yields for the described reaction.
Caption: Workflow for the Synthesis of α-Amino Acids via Aziridine Ring-Opening.
Materials:
-
N-Tosyl-(S)-aziridine-2-carboxylic acid (1.0 mmol)
-
Anhydrous tetrahydrofuran (THF)
-
Organolithium reagent (RLi) (2.0 mmol)
-
Copper(I) cyanide (CuCN) (1.0 mmol)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
Procedure:
-
Preparation of the Higher Order Cuprate:
-
To a stirred suspension of copper(I) cyanide (1.0 mmol) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add the organolithium reagent (2.0 mmol) dropwise.
-
Allow the mixture to warm to 0 °C and stir for 30 minutes to form a clear solution of the higher order cuprate.
-
-
Ring-Opening Reaction:
-
Cool the cuprate solution back down to -78 °C.
-
Add a solution of N-Tosyl-(S)-aziridine-2-carboxylic acid (1.0 mmol) in anhydrous THF dropwise to the cuprate solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude N-Tosyl-α-amino acid can be purified by crystallization or column chromatography.
-
Conclusion
This compound is a valuable and versatile chiral building block that provides access to a wide range of molecular architectures relevant to drug discovery. Its application in the synthesis of potent enzyme inhibitors, such as those targeting PDI, highlights its potential for the development of novel therapeutics for cancer and thrombotic diseases. The synthetic protocols provided herein offer a starting point for researchers to explore the rich chemistry of this unique synthon.
References
Application Notes and Protocols: Site-Selective Peptide Modification with Aziridine-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-selective modification of peptides is a critical tool in drug discovery, diagnostics, and fundamental biological research. The ability to introduce specific functionalities at defined positions within a peptide sequence allows for the synthesis of complex biomolecules with tailored properties. Aziridine-2-carboxylic acid (Azy), a constrained, non-proteinogenic amino acid, offers a unique electrophilic handle for such modifications. Its incorporation into a peptide backbone enables highly regioselective and stereoselective conjugation with a variety of nucleophiles, particularly thiols.[1][2] This document provides detailed application notes and experimental protocols for the site-selective modification of peptides using aziridine-2-carboxylic acid.
The methodology is versatile, allowing for modifications both in solution and on solid-phase, making it a powerful strategy for the convergent synthesis of complex bioconjugates such as glycopeptides and lipidated peptides.[1][3][4] The unique reactivity of the aziridine ring, which can be opened in a base-promoted manner, allows for mild reaction conditions that are compatible with sensitive biomolecules.[2]
Chemical Principle
The core of this methodology lies in the nucleophilic ring-opening of the aziridine moiety within the peptide backbone. The strained three-membered ring of aziridine-2-carboxylic acid is susceptible to attack by soft nucleophiles like thiols. This reaction is typically promoted by a mild base and proceeds with high regioselectivity, with the nucleophile attacking the β-carbon of the aziridine ring. This results in the formation of a stable thioether linkage and the conversion of the Azy residue into a β-substituted α,β-diamino acid.
Caption: Reaction scheme for thiol conjugation.
Applications in Drug Development and Research
The site-selective modification of peptides using aziridine-2-carboxylic acid has several important applications:
-
Glycosylation: The attachment of carbohydrates to peptides to improve their stability, solubility, and pharmacokinetic properties.[1]
-
Lipidation: The introduction of lipid moieties, such as farnesyl groups, to enhance membrane permeability and cellular uptake.[1][3]
-
Attachment of Biochemical Tags: The conjugation of fluorescent probes, biotin, or other reporter molecules for use in diagnostic assays and imaging studies.[1][4]
-
Synthesis of Peptide-Drug Conjugates: The covalent attachment of small molecule drugs to peptides for targeted delivery.
-
Creation of Constrained Peptides: The ring-opening of the aziridine can be used to introduce conformational constraints into the peptide backbone, which can be useful for studying peptide structure-activity relationships.[5]
Quantitative Data Summary
The following table summarizes the reported yields for key steps in the synthesis and modification of aziridine-2-carboxylic acid-containing peptides. The preparation of fully protected N- and C-terminal aziridine-containing dipeptides is generally high-yielding.[6][7][8] A multi-step synthesis of a glycopeptide using this methodology reported a high average yield per step.[5]
| Step | Substrate/Reagents | Product | Yield (%) | Reference |
| Synthesis of Protected Azy-Dipeptide (Boc-Azy(Trt)-Phe-OMe) | Boc-Azy(Trt)-OH, H-Phe-OMe·HCl, EDC·HCl, HOBt, DIPEA | Boc-Azy(Trt)-Phe-OMe | 62.8 | Acta Chim. Slov. 2022, 69, 261–270[6] |
| Synthesis of Protected Azy-Dipeptide (Boc-Azy(Trt)-GABA-OMe) | Boc-Azy(Trt)-OH, H-GABA-OMe·HCl, EDC·HCl, HOBt, DIPEA | Boc-Azy(Trt)-GABA-OMe | 48.9 | Acta Chim. Slov. 2022, 69, 261–270[6] |
| Multi-step Synthesis of a Glycopeptide (average per step) | Azy-containing peptide, carbohydrate thiol | Thioglycoconjugate | 92 | J. Am. Chem. Soc. 2004, 126, 12712[5] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Aziridine-2-Carboxylic Acid-Containing Peptides
This protocol describes the incorporation of Fmoc-Azy-OH into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).[2]
Caption: SPPS workflow for Azy-peptides.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-protected amino acids
-
Fmoc-Azy(R)-OH (R = protecting group, e.g., Boc or Trt)
-
N,N'-Diisopropylethylamine (DIPEA)
-
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Hexafluoroisopropanol (HFIP)
-
Diethyl ether
-
HPLC system for purification
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
Loading of the First Amino Acid: Dissolve the first Fmoc-amino acid in DCM and add DIPEA. Add this solution to the swollen resin and shake for 1-2 hours. Cap any unreacted sites with methanol.
-
Fmoc Deprotection: Wash the resin with DMF. Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the next Fmoc-amino acid (including Fmoc-Azy(R)-OH at the desired position) and HBTU in DMF. Add DIPEA and immediately add the solution to the resin. Shake for 1-2 hours.
-
Repeat: Repeat the deprotection, washing, and coupling steps until the desired peptide sequence is assembled.
-
Cleavage: After the final coupling and deprotection, wash the resin with DCM. Treat the resin with a cleavage cocktail (e.g., 30% HFIP in DCM) for 1-2 hours to cleave the peptide from the resin.
-
Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Site-Selective Modification of an Aziridine-Containing Peptide with a Thiol Nucleophile (Solution Phase)
This protocol describes the conjugation of a purified Azy-containing peptide with a thiol-containing molecule in solution.[2]
Materials:
-
Purified aziridine-containing peptide
-
Thiol nucleophile (e.g., farnesyl thiol, carbohydrate thiol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethylformamide (DMF) or other suitable solvent
-
HPLC system for purification
Procedure:
-
Dissolution: Dissolve the aziridine-containing peptide in DMF.
-
Addition of Nucleophile: Add an excess (e.g., 1.5-2 equivalents) of the thiol nucleophile to the peptide solution.
-
Initiation of Reaction: Add a catalytic amount of DBU (e.g., 0.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS or HPLC. The reaction is typically complete within a few hours at room temperature.
-
Quenching: Once the reaction is complete, quench it by adding a weak acid (e.g., acetic acid).
-
Purification: Purify the modified peptide by reverse-phase HPLC.
Protocol 3: On-Bead Modification of an Aziridine-Containing Peptide with a Thiol Nucleophile
This protocol describes the conjugation of a resin-bound Azy-containing peptide with a thiol nucleophile.[2]
Materials:
-
Resin-bound aziridine-containing peptide (from Protocol 1)
-
Thiol nucleophile
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF.
-
Addition of Reagents: Add a solution of the thiol nucleophile (excess) and DBU (catalytic amount) in DMF to the resin.
-
Reaction: Shake the reaction mixture at room temperature for several hours.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Cleavage and Purification: Cleave the modified peptide from the resin and purify it as described in Protocol 1 (steps 7-8).
Conclusion
The use of aziridine-2-carboxylic acid provides a robust and versatile platform for the site-selective modification of peptides. The protocols outlined in this document, based on established literature, offer a starting point for researchers to explore this powerful bioconjugation technique. The ability to perform these modifications on both solid-phase and in solution adds to the flexibility of this methodology, making it a valuable tool in the synthesis of complex and functionally diverse peptide-based molecules for a wide range of applications in research and drug development.
References
- 1. Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. Site-selective modification of peptide backbones - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00892G [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. RUL - The synthesis of (2R)-aziridine-2-carboxylic acid containing dipeptides [repozitorij.uni-lj.si]
- 8. The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Anti-thrombotic Agents Using Aziridine-2-carboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aziridine-2-carboxylates are a class of synthetic organic compounds that have emerged as promising scaffolds for the development of novel therapeutic agents. Their inherent ring strain makes them reactive towards various nucleophiles, a property that can be harnessed for targeted enzyme inhibition. Recent studies have demonstrated that derivatives of aziridine-2-carboxylic acid, particularly aromatic sulphonamides, exhibit significant anti-thrombotic activity.[1][2] This activity is primarily attributed to their ability to inhibit Protein Disulfide Isomerase (PDI), a critical enzyme involved in thrombus formation.[1][3][4]
PDI is secreted by platelets and endothelial cells and plays a crucial role in the initial stages of blood clot formation by catalyzing disulfide bond formation and exchange in proteins like fibrinogen and von Willebrand factor.[3][5] By inhibiting PDI, aziridine-2-carboxylate derivatives can effectively block both platelet aggregation and fibrin generation, representing a novel mechanism of action compared to traditional antiplatelet agents or anticoagulants.[1][3] These application notes provide detailed protocols for the synthesis and evaluation of aziridine-2-carboxylate derivatives as potential anti-thrombotic agents.
Signaling Pathway of PDI Inhibition in Thrombosis
The anti-thrombotic effect of aziridine-2-carboxylate derivatives is linked to the inhibition of Protein Disulfide Isomerase (PDI). The following diagram illustrates the proposed signaling pathway.
References
- 1. Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hemostasis.bidmc.org [hemostasis.bidmc.org]
- 4. Protein disulfide isomerase as an antithrombotic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new antithrombotic strategy: inhibition of the C-terminal active site of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing nucleophilic ring opening of (S)-aziridine-2-carboxylic acid
Welcome to the technical support center for (S)-aziridine-2-carboxylic acid and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the undesired nucleophilic ring-opening of this versatile synthetic building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues and questions regarding the stability and handling of this compound to prevent its nucleophilic ring-opening during experimental procedures.
Q1: My this compound is decomposing during my reaction. How can I prevent the aziridine ring from opening?
A1: The high ring strain and the presence of lone pair electrons on the nitrogen atom make aziridines susceptible to nucleophilic attack and subsequent ring-opening.[1][2] Several factors can contribute to this instability. To prevent decomposition, consider the following:
-
pH Control: Aziridines are most stable in neutral to slightly alkaline conditions (pH 7-11).[3] Acidic conditions can lead to protonation of the aziridine nitrogen, forming a highly reactive aziridinium ion, which is readily opened by even weak nucleophiles.[4] Buffer your reaction mixture if acidic reagents or byproducts are present.
-
Nucleophile Choice: Be mindful of the nucleophiles present in your reaction. Strong nucleophiles will readily open the aziridine ring. If the desired reaction does not involve the aziridine, ensure no strong nucleophiles are present.
-
Solvent Selection: The choice of solvent can influence the rate and regioselectivity of ring-opening.[5] Non-polar, aprotic solvents are generally preferred to minimize solvation and activation of the aziridine ring.
-
Protecting Groups: The reactivity of the aziridine nitrogen can be modulated with appropriate protecting groups. Electron-withdrawing groups on the nitrogen atom can activate the ring, making it more prone to opening.[1] Conversely, certain N-substituents can offer steric hindrance or electronic stabilization.
Q2: I am observing a mixture of regioisomers from the ring-opening of my C2-substituted aziridine. How can I control the regioselectivity of the nucleophilic attack?
A2: The regioselectivity of aziridine ring-opening (attack at the C2 vs. C3 position) is a common challenge and is influenced by several factors:
-
Steric Hindrance: Nucleophilic attack generally occurs at the less sterically hindered carbon atom.[1]
-
Electronic Effects: The substituent at the C2 position, in this case, a carboxylic acid, can influence the electronic distribution in the ring.
-
Reaction Conditions: The choice of acid catalyst and solvent can significantly impact the regioselectivity. For instance, in the presence of trifluoroacetic acid (TFA), nucleophilic attack by water has been observed at the C2 position of an aziridine bearing a γ-ketone substituent.[4] Conversely, under acetic acid conditions, attack at the C3 position was favored for a similar aziridine with a γ-silylated hydroxy group.[4]
-
Nature of the Nucleophile: The "hardness" or "softness" of the nucleophile can also direct the regioselectivity.
To control regioselectivity, carefully screen different catalysts, solvents, and nucleophiles to find the optimal conditions for your desired outcome.
Q3: Can I use protecting groups to prevent the ring-opening of this compound?
A3: Yes, protecting groups on the aziridine nitrogen are a key strategy to modulate its reactivity. However, the choice of the protecting group is critical:
-
Activating Groups: Electron-withdrawing groups such as tosyl (Ts) or acyl groups activate the aziridine ring, making it more electrophilic and susceptible to nucleophilic attack.[1][6] While useful for planned ring-opening reactions, they should be avoided if stability is the primary concern.
-
Deactivating/Sterically Hindering Groups: Bulky N-alkyl or N-aryl groups that do not significantly withdraw electron density can provide steric hindrance around the aziridine ring, potentially slowing down undesired nucleophilic attack. However, N-alkylation can also activate the ring by forming an aziridinium ion.[7][8]
The selection of a protecting group should be carefully considered based on the overall synthetic strategy and the reaction conditions to be employed in subsequent steps.
Data Summary
The stability of the aziridine ring is highly dependent on the pH of the medium. The following table summarizes the effect of pH on the stability of thiotepa, an aziridine-containing compound, which provides a general indication of aziridine ring stability.
| pH | Half-life at 37 °C | Stability |
| 4 | 16 minutes | Low |
| 6 | 21 hours | Moderate |
| 7-11 | - | High[3] |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
To maintain the integrity of this compound and prevent premature ring-opening, adhere to the following handling and storage procedures:
-
Storage: Store the compound at low temperatures (-20°C is recommended) under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and acidic impurities in the air.
-
Inert Atmosphere: When handling the compound, use an inert atmosphere glovebox or Schlenk line techniques to prevent exposure to air and moisture.
-
Solvent Choice: Use dry, aprotic solvents for dissolution and reactions. Solvents should be freshly distilled or obtained from a solvent purification system.
-
pH Monitoring: If the compound is to be used in an aqueous or protic medium, ensure the pH is maintained in the neutral to slightly basic range (pH 7-11). Use appropriate buffer systems if necessary.
Protocol 2: Procedure for a Reaction Minimizing Aziridine Ring-Opening
This protocol outlines a general procedure for a reaction involving an N-protected this compound derivative where ring-opening is undesirable.
-
Reaction Setup: Assemble the reaction glassware under a positive pressure of an inert gas (argon or nitrogen) and ensure all glassware is oven-dried and cooled under vacuum before use.
-
Reagent Addition: Dissolve the N-protected this compound derivative in a dry, aprotic solvent (e.g., dichloromethane, tetrahydrofuran). Add other reagents sequentially at a controlled temperature (e.g., 0°C or room temperature), ensuring that no strong acids or nucleophiles are generated in situ unless part of the desired transformation.
-
Monitoring the Reaction: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to check for the formation of ring-opened byproducts.
-
Work-up: Upon completion, quench the reaction with a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate solution) to neutralize any acidic species.
-
Purification: Purify the product using column chromatography on silica gel, using a non-acidic eluent system.
Visualizations
The following diagrams illustrate the key pathways and concepts related to the nucleophilic ring-opening of aziridines.
Caption: Factors influencing the nucleophilic ring-opening of this compound.
Caption: General pathway for acid-catalyzed nucleophilic ring-opening of aziridines.
Caption: A logical workflow for troubleshooting and preventing undesired aziridine ring-opening.
References
- 1. Unexplored Nucleophilic Ring Opening of Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiotepa - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 5. Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2: synthesis of 2-aminoethyl dithiocarbamates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Nucleophilic ring opening of aziridine-2-carboxylates with Wittig reagents; an enantioefficient synthesis of unsaturated amino acids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (S)-aziridine-2-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the synthesis of (S)-aziridine-2-carboxylic acid and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Aziridine Product
| Potential Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider adding more of the limiting reagent. Ensure the reaction is running for the recommended time and at the correct temperature.[1] |
| Decomposition of starting materials or product | Aziridines, particularly N-unprotected or some N-protected variants, can be unstable.[2][3][4] Ensure anhydrous and inert conditions where specified. If the product is known to be sensitive, perform the workup and purification at low temperatures.[1] |
| Suboptimal reaction conditions | Re-evaluate the reaction parameters. Check the purity of reagents and solvents.[1] For base-promoted cyclizations, the choice and amount of base are critical.[5][6] For catalytic reactions, ensure the catalyst is active and used in the correct loading. |
| Inefficient cyclization | In syntheses involving intramolecular cyclization of amino alcohols or haloamines (e.g., Wenker synthesis), the leaving group must be sufficiently activated.[5][7] Ensure complete conversion of the hydroxyl group to a good leaving group (e.g., mesylate, tosylate). |
Issue 2: Poor Stereoselectivity (Low Enantiomeric or Diastereomeric Excess)
| Potential Cause | Recommended Solution |
| Racemization during reaction or workup | Acidic or basic conditions can sometimes lead to racemization. Minimize exposure to harsh pH conditions. If possible, use milder reagents or buffer the reaction mixture. |
| Ineffective chiral catalyst or auxiliary | For asymmetric syntheses, verify the quality and enantiomeric purity of the chiral catalyst or auxiliary. In copper-hydride kinetic resolutions, the choice of chiral ligand is crucial for high enantioselectivity.[2][3] |
| Incorrect reaction temperature | Temperature can significantly impact stereoselectivity. Run the reaction at the recommended temperature. In some cases, lowering the temperature may improve selectivity. |
| Substrate control issues | The inherent stereochemistry of the starting material dictates the product's stereochemistry in methods starting from chiral precursors like D-serine.[8] Ensure the starting material has high optical purity. |
Issue 3: Formation of Ring-Opened Byproducts
| Potential Cause | Recommended Solution |
| Nucleophilic attack on the aziridine ring | The strained aziridine ring is susceptible to nucleophilic ring-opening.[7][9] Avoid the presence of strong nucleophiles in the reaction mixture after the aziridine has formed. N-activating groups (e.g., tosyl) can increase this susceptibility.[10] |
| Acid-catalyzed ring opening | Acidic conditions during the reaction or aqueous workup can promote ring-opening. Use a buffered aqueous solution for the workup or quench the reaction with a mild base. |
| Instability of N-protected aziridines | Certain N-protected aziridines are known to be unstable and can undergo unwanted side reactions like ring-opening.[2][3][4] Consider using a more stable protecting group or proceed to the next step immediately after synthesis. |
Issue 4: Difficulties in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution with starting materials or byproducts | Optimize the chromatographic conditions (solvent system, stationary phase). For potentially unstable compounds, using a less acidic stationary phase like alumina can be beneficial.[11] |
| Product decomposition on silica gel | Some aziridines are sensitive to the acidic nature of silica gel. Consider using deactivated silica gel, alumina, or another purification method like crystallization.[11][12] |
| High polarity of the product | N-H aziridine-2-carboxylic acids can be highly polar. Consider converting the carboxylic acid to an ester before chromatography to reduce polarity and improve separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common high-yield synthetic routes to this compound?
A1: Several high-yield methods are available, each with its own advantages. The choice of method often depends on the available starting materials and the desired scale.
-
Copper-Hydride Catalyzed Kinetic Resolution of 2H-Azirines: This method provides access to N-H aziridine-2-carboxylates with excellent diastereoselectivity (>20:1) and high enantioselectivity (up to 94%).[2][3][4]
-
Base-Promoted Cyclization of Haloamines: This is a classical and effective method for forming the aziridine ring. Good to excellent yields (75-97%) can be achieved with appropriate N-protecting groups like tosyl (Ts) or nosyl (Ns).[5]
-
From Chiral Precursors (e.g., D-Serine): Starting from readily available chiral amino acids like D-serine ensures the desired (S)-stereochemistry. The synthesis involves protection of the amino and carboxyl groups, activation of the hydroxyl group, and subsequent intramolecular cyclization.[8]
-
From Epoxides: The ring-opening of a chiral epoxide with an azide, followed by reduction and cyclization, is another stereospecific route.
Q2: How can I minimize the formation of ring-opened byproducts during the synthesis and workup?
A2: To minimize ring-opening, it is crucial to control the reaction and workup conditions carefully.
-
Avoid Harsh Acids and Nucleophiles: The strained aziridine ring is susceptible to attack. Use mild acids or bases for pH adjustments and avoid strong nucleophiles in the reaction mixture once the aziridine is formed.[7][9]
-
Choice of N-Protecting Group: N-activating groups like sulfonyl groups can make the aziridine more prone to ring-opening.[10] If ring-opening is a significant issue, consider using a less activating protecting group.
-
Low-Temperature Workup: Perform aqueous workups and extractions at low temperatures to minimize product decomposition.[1]
Q3: What are the best practices for the purification of this compound and its derivatives?
A3: The purification strategy depends on the stability and polarity of the specific aziridine derivative.
-
Chromatography: Flash column chromatography is a common method. For acid-sensitive aziridines, consider using deactivated silica gel or basic alumina.[11][12]
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for achieving high purity.[2]
-
Esterification: For free carboxylic acids that are difficult to purify by chromatography due to their high polarity, converting them to their corresponding esters can facilitate purification.
Q4: I am having trouble deprotecting my N-trityl or N-sulfonyl aziridine without ring-opening. What conditions should I try?
A4: Deprotection of N-trityl and N-sulfonyl groups can be challenging due to the potential for ring-opening under harsh conditions.
-
N-Trityl Deprotection: Acidic conditions (e.g., TFA) can lead to ring-opening.[13] Milder, non-acidic methods like reductive deprotection using Li/naphthalene or hydrogenation in the presence of a suitable catalyst may be more successful.[13]
-
N-Sulfonyl Deprotection: Strong reducing agents are typically required. Conditions such as lithium in the presence of a catalytic amount of di-tert-butyl biphenyl at low temperatures (-78 °C) or magnesium in methanol under sonication have been shown to be effective for desulfonylation without racemization.[14][15]
Data Presentation
Table 1: Comparison of Selected Synthetic Methods for Aziridine-2-Carboxylate Derivatives
| Method | Starting Material | Product | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
| Cu-H Kinetic Resolution | Racemic 3-aryl-2H-azirine-2-carboxylates | (2S,3S)-N-H-Aziridine-2-carboxylates | 44-51% | 84-94% ee, >20:1 dr | [2] |
| Base-Promoted Cyclization | Alkyl cinnamate-derived haloamines | N-Ts-3-arylaziridine-2-carboxylates | 83-97% | Not specified (trans-selective) | [5] |
| From D-Serine | D-Serine methyl ester | Methyl (R)-1-tritylaziridine-2-carboxylate | 81.9% (for a key intermediate) | >99% ee (assumed from starting material) | [8] |
| From Amino Alcohols | N-Trityl amino alcohol | N-Trityl-aziridine-2-carboxylate | 90-94% | Not specified (stereospecific) | [5] |
Experimental Protocols
Protocol 1: Copper-Hydride Catalyzed Kinetic Resolution of 2H-Azirines [2]
This protocol is a general procedure for the kinetic resolution of racemic 3-aryl-2H-azirine-2-carboxylates.
-
Catalyst Preparation: In a glovebox, add the copper salt (e.g., CuTC, 1 mol%) and the chiral ligand (1.2 mol%) to a vial. Add dry solvent (e.g., THF) and stir for 30 minutes at room temperature.
-
Reaction Setup: In a separate vial, dissolve the racemic 2H-azirine (1.0 equiv) in dry THF.
-
Reaction Execution: Add the 2H-azirine solution to the catalyst solution. Then, add the hydride source (e.g., TMDS, 0.5 equiv) dropwise at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Workup: Once the desired conversion is reached, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the enantioenriched aziridine from the unreacted azirine.
Protocol 2: Base-Promoted Intramolecular Cyclization of a Haloamine [5]
This protocol describes the synthesis of N-tosyl-3-arylaziridine-2-carboxylates from their corresponding haloamine precursors.
-
Reaction Setup: Dissolve the haloamine precursor (1.0 equiv) in a suitable solvent such as acetonitrile.
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 equiv) to the solution.
-
Reaction Execution: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Filter off the inorganic salts and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the copper-hydride catalyzed kinetic resolution.
Caption: Troubleshooting logic for common issues in aziridine synthesis.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Aziridine synthesis through a base-promoted cascade oxidative protocol - American Chemical Society [acs.digitellinc.com]
- 7. Aziridines - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. [PDF] Deprotection of Sulfonyl Aziridines | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of N-H-(S)-Aziridine-2-Carboxylates by Chromatography
Welcome to the technical support center for the chromatographic purification of N-H-(S)-aziridine-2-carboxylates. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable chiral building blocks.
Troubleshooting Guides
The purification of N-H-(S)-aziridine-2-carboxylates can be challenging due to their potential for ring-opening and decomposition on acidic stationary phases. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Product | Decomposition on acidic silica gel.[1] | - Use a deactivated or neutral stationary phase such as basic alumina. - Perform a rapid purification using a short silica gel column.[2] - Consider purification methods that do not involve silica gel if the compound is highly sensitive. |
| Product is highly polar and retained on the column. | - Increase the polarity of the mobile phase (e.g., higher percentage of ethyl acetate or methanol). - Consider using a different stationary phase like reversed-phase silica. | |
| Volatility of the compound. | - Ensure careful evaporation of solvents under reduced pressure at low temperatures. | |
| Poor Separation of Enantiomers (Chiral HPLC) | Inappropriate chiral stationary phase (CSP). | - Screen different types of CSPs, such as those based on amylose, cellulose, or cyclodextrins.[3] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective.[4] - Consult literature for successful separations of similar compounds. |
| Suboptimal mobile phase composition. | - Optimize the mobile phase by varying the ratio of organic modifiers (e.g., isopropanol, ethanol in hexane). - The addition of small amounts of additives like diethylamine may be necessary for some compounds, but should be used with caution as they can cause ring-opening.[3] | |
| Temperature fluctuations. | - Use a column oven to maintain a constant and optimized temperature.[5] | |
| Peak Tailing in HPLC | Secondary interactions with the stationary phase. | - Add a mobile phase modifier (e.g., a small amount of a basic or acidic additive, if compatible with the compound's stability). - Ensure the sample is fully dissolved in the mobile phase. |
| Column overload. | - Reduce the amount of sample injected onto the column. | |
| Presence of Impurities in Purified Fractions | Co-elution with byproducts. | - Optimize the elution gradient or mobile phase composition for better separation. - Consider a different chromatographic technique (e.g., reversed-phase if normal-phase was used). |
| Degradation during purification. | - Minimize the time the compound is in contact with the stationary phase. - Use deactivated glassware and high-purity solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when purifying N-H-aziridine-2-carboxylates on silica gel?
A1: The most common issue is the decomposition of the aziridine ring.[1] The acidic nature of standard silica gel can catalyze the ring-opening of the strained aziridine, leading to low yields or the isolation of unwanted byproducts. N-protected aziridines can be particularly unstable.
Q2: Are there alternative stationary phases to silica gel for the purification of these compounds?
A2: Yes, basic alumina is a recommended alternative to avoid acid-catalyzed decomposition. For some sensitive aziridines, purification on basic alumina is essential. Additionally, neutral silica gel or treating the silica gel with a base like triethylamine before use can also be effective.
Q3: How can I improve the separation of enantiomers of my N-H-(S)-aziridine-2-carboxylate by HPLC?
A3: Chiral separation is highly dependent on the specific molecule. A systematic approach to method development is recommended.[6] Start by screening a variety of chiral stationary phases (CSPs), with polysaccharide-based (e.g., Chiralpak) and macrocyclic glycopeptide-based columns being good starting points.[3][4] Optimization of the mobile phase composition (e.g., the type and percentage of alcohol in the mobile phase) and temperature is also crucial for achieving good resolution.[5]
Q4: My N-H-aziridine-2-carboxylate seems to be unstable even during workup. What precautions should I take?
A4: N-H aziridine-2-carboxylates are generally considered bench-stable.[7][8] However, exposure to strong acids or high temperatures can lead to degradation. During aqueous workup, use mild conditions and avoid strong acids. When concentrating the product, use a rotary evaporator at low temperature and moderate vacuum.
Q5: Can I use flash chromatography for the purification of N-H-(S)-aziridine-2-carboxylates?
A5: Yes, flash chromatography can be used, but with caution. It is advisable to use a deactivated or neutral silica gel. A "short pad" of silica can also be effective to minimize contact time and potential degradation.[2] The choice of eluent is typically a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate or diethyl ether.[9][10]
Experimental Protocols & Data
Below are representative experimental protocols and quantitative data for the purification of N-H-(S)-aziridine-2-carboxylates.
General Flash Chromatography Protocol
A general protocol for the purification of an N-H-aziridine-2-carboxylate is as follows:
-
Column Packing : A glass column is dry-packed with silica gel (or basic alumina).
-
Sample Loading : The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of celite or silica gel. The solvent is then carefully removed under reduced pressure. The dry powder is then added to the top of the column.
-
Elution : The column is eluted with a gradient of ethyl acetate in hexanes. The polarity of the eluent is gradually increased to elute the desired compound.
-
Fraction Collection and Analysis : Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal : The solvent from the combined pure fractions is removed under reduced pressure at low temperature to yield the purified N-H-(S)-aziridine-2-carboxylate.
Quantitative Data from Chiral HPLC Separations
The following table summarizes optimized separation conditions for a selection of aziridines on a Chiralpak IF column, demonstrating the kind of quantitative data that can be obtained.
| Compound | Mobile Phase | Flow Rate (mL/min) | k'1 | α | Rs |
| Aziridine 1 | 95:5 Hexane:IPA | 1.0 | 2.0 | 1.15 | 1.9 |
| Aziridine 2 | 90:10 Hexane:IPA | 1.0 | 3.5 | 1.20 | 2.5 |
| Aziridine 3 | 80:20 Hexane:IPA | 0.5 | 4.1 | 1.12 | 1.7 |
| Aziridine 7 | 98:2 Hexane:IPA | 1.0 | 1.8 | 1.13 | 1.5 |
k'1: retention factor of the first eluting enantiomer, α: selectivity factor, Rs: resolution.[3]
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of N-H-(S)-aziridine-2-carboxylates.
Troubleshooting Decision Tree for Low Product Recovery
Caption: Decision tree for troubleshooting low product recovery during chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Coupling Reactions for (S)-Aziridine-2-Carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the optimization of amide coupling reactions involving the chiral building block, (S)-aziridine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with this compound challenging?
A1: The primary challenge arises from the inherent strain of the three-membered aziridine ring. This strain makes the ring susceptible to nucleophilic attack, leading to undesired ring-opening side reactions that compete with the desired amide bond formation at the carboxyl group.[1] The choice of activating agents and reaction conditions is therefore critical to favor amidation while preserving the ring's integrity.
Q2: What is the most critical side reaction to consider, and how can it be minimized?
A2: The most critical side reaction is the nucleophilic ring-opening of the aziridine. This can be initiated by the amine coupling partner or other nucleophiles present. To minimize this, it is crucial to use mild coupling conditions, avoid strong acids or bases that can catalyze ring-opening, and carefully select coupling reagents that promote rapid amide bond formation, thereby reducing the time the activated aziridine is exposed to nucleophiles. Protecting the aziridine nitrogen, for example with a trityl (Trt) group, can also enhance stability.[1]
Q3: What are the best general-purpose coupling reagents for this reaction?
A3: Carbodiimide-based reagents, particularly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), have been successfully used to achieve good yields.[1] Other modern coupling reagents like HATU or PyBOP are also effective in promoting rapid coupling, which can be advantageous in minimizing side reactions, although specific optimization may be required.[2][3]
Q4: Is epimerization a significant concern with this compound?
A4: Yes, as with most chiral α-amino acids, there is a risk of epimerization at the C2 position during the activation of the carboxylic acid, which can proceed through an oxazolone intermediate.[4] The use of racemization-suppressing additives such as HOBt or HOAt is highly recommended to maintain the stereochemical integrity of the final product.[3][4]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Amide Product
-
Possible Cause: Inefficient activation of the carboxylic acid.
-
Possible Cause: Competing ring-opening side reaction.
-
Solution: Lower the reaction temperature (e.g., start the reaction at 0 °C). Ensure the amine coupling partner is not excessively basic. The use of a non-nucleophilic base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) is crucial.[1] Minimize reaction time by monitoring the reaction closely via TLC or LC-MS and quenching it upon completion.
-
-
Possible Cause: Poor solubility of reactants.
-
Solution: Ensure all reactants are fully dissolved. Dichloromethane (DCM) is a common solvent for these reactions.[1] If solubility is an issue, consider alternative anhydrous, aprotic solvents like DMF, but be aware that DMF can sometimes promote side reactions.
-
Problem 2: Presence of a Major Byproduct with a Similar Mass
-
Possible Cause: Aziridine ring-opening by the amine nucleophile. This results in the formation of a constitutional isomer (a diamine derivative) instead of the desired amide.
-
Solution: This is a strong indication that the rate of nucleophilic attack on the aziridine ring is competitive with amide bond formation.
-
Protect the Aziridine Nitrogen: An N-trityl (Trt) protecting group significantly enhances the stability of the aziridine ring.[1]
-
Use Milder Conditions: Conduct the reaction at 0 °C and allow it to warm slowly to room temperature.[1]
-
Optimize Reagent Stoichiometry: Avoid a large excess of the amine coupling partner.
-
Choose a Faster Coupling Reagent: Reagents like HATU or COMU often lead to faster amide formation, reducing the lifetime of the activated intermediate and the opportunity for ring-opening.[6]
-
-
Problem 3: Product is a Mixture of Diastereomers (Epimerization)
-
Possible Cause: Racemization at the C2 stereocenter during carboxylic acid activation.
-
Solution: Always include a racemization-suppressing additive in your reaction.
-
Standard Additives: 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt) are essential when using carbodiimides (EDC, DIC) or phosphonium/uronium salts (PyBOP, HBTU).[2][3]
-
Modern Reagents: Reagents like HATU and COMU are based on HOAt and OxymaPure, respectively, and have built-in racemization suppression capabilities.[3][6]
-
Base Selection: Use a sterically hindered, non-nucleophilic base like DIPEA or NMM. Avoid using an excess of base.[1]
-
-
Data Presentation
Table 1: Reported Yields for EDC/HOBt Coupling of N-Trityl-(2R)-aziridine-2-carboxylic acid with Various Amino Acid Esters
Data sourced from Kuzmič et al., Acta Chim. Slov. 2022, 69, 261–270. The reaction was performed using EDC, HOBt, and NMM in CH₂Cl₂.[1]
| Amine Coupling Partner | Product | Yield (%) |
| Methyl D-alaninate | Methyl ((R)-1-tritylaziridine-2-carbonyl)-D-alaninate | 53.1 |
| Methyl D-aspartate | Methyl ((R)-1-tritylaziridine-2-carbonyl)-D-aspartate | 62.9 |
| Methyl D-phenylalaninate | Methyl ((R)-1-tritylaziridine-2-carbonyl)-D-phenylalaninate | 62.8 |
| Methyl D-valinate | Methyl ((R)-1-tritylaziridine-2-carbonyl)-D-valinate | 63.5 |
| Methyl D-leucinate | Methyl ((R)-1-tritylaziridine-2-carbonyl)-D-leucinate | 64.7 |
Table 2: Comparison of Common Coupling Reagents in Challenging Amide Bond Formations
Note: This data is compiled from studies on various challenging substrates (e.g., electron-deficient amines, sterically hindered acids) and is intended as a general guide. Optimal conditions for this compound may vary.
| Coupling Reagent System | Base | Common Solvents | Relative Reactivity | Key Advantages | Potential Issues | Ref. |
| EDC / HOBt | NMM, DIPEA | DCM, DMF | Moderate | Cost-effective; water-soluble byproduct (urea) is easily removed. | Slower reaction rates may allow for side reactions. | [1][2] |
| HATU | DIPEA | DMF, DCM | Very High | Very fast reaction rates; low epimerization. | Higher cost; can self-react if used in large excess. | [2][3] |
| PyBOP | DIPEA | DMF, DCM | High | Efficient; byproduct is not carcinogenic like the BOP reagent. | Higher cost than carbodiimides. | [7] |
| DIC / OxymaPure | DIPEA | DMF, ACN | High | Lower risk of explosion compared to HOBt/HOAt; high efficiency. | [8] |
Experimental Protocols
General Protocol for the Coupling of N-Trityl-(S)-aziridine-2-carboxylic Acid using EDC/HOBt
This protocol is adapted from a successful synthesis of related dipeptides.[1]
Materials:
-
N-Trityl-(S)-aziridine-2-carboxylic acid (1.0 equiv.)
-
Amine or Amino Acid Ester hydrochloride (1.0–1.1 equiv.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equiv.)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equiv.)
-
N-Methylmorpholine (NMM) (3.0 equiv. if starting with amine salt, 2.0 equiv. for free amine)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve N-Trityl-(S)-aziridine-2-carboxylic acid (1.0 equiv.) and the desired amine/amino acid ester (1.0–1.1 equiv.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: To the cooled, stirring solution, add HOBt (1.1 equiv.), NMM (3.0 equiv.), and finally EDC (1.1 equiv.).
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic phase sequentially with 10% citric acid solution (3x), saturated sodium bicarbonate (NaHCO₃) solution (3x), and finally with brine (1x).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. PyBOP peptide coupling reagent - peptide synthesis - Activotec [activotec.com]
- 8. Peptide/Amide bond Synthesis – OxymaPure® [oxymapure.com]
Technical Support Center: Deprotection Strategies for N-Protected Aziridine-2-Carboxylic Acids
Welcome to the technical support center for the deprotection of N-protected aziridine-2-carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges encountered during the deprotection of these valuable synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common N-protecting groups for aziridine-2-carboxylic acids?
A1: Common N-protecting groups for aziridine-2-carboxylic acids include sulfonyl derivatives (e.g., p-toluenesulfonyl or "tosyl"), carbamates (e.g., tert-butoxycarbonyl or "Boc" and benzyloxycarbonyl or "Cbz"), fluorenylmethyloxycarbonyl (Fmoc), and trityl (Tr) groups. The choice of protecting group depends on the overall synthetic strategy and the molecule's sensitivity to acidic or basic conditions.
Q2: Why is the deprotection of N-protected aziridines often challenging?
A2: The primary challenge arises from the inherent ring strain of the three-membered aziridine ring. Under harsh reaction conditions, particularly with strong acids or nucleophiles, the desired N-deprotection can be accompanied by undesired nucleophilic ring-opening, leading to the formation of amino alcohol or other side products and compromising the yield of the target N-H aziridine.[1][2]
Q3: What is a major side reaction to be aware of during deprotection?
A3: The most significant side reaction is the ring-opening of the aziridine. This can be initiated by the deprotection reagents or by nucleophiles present in the reaction mixture. For example, acidic conditions used for Boc or Trityl deprotection can protonate the aziridine nitrogen, making the ring susceptible to nucleophilic attack.[2][3]
Q4: Can I use standard peptide synthesis deprotection protocols for aziridine-containing peptides?
A4: While some standard protocols can be adapted, caution is necessary. The deprotection of N-terminal aziridine-containing dipeptides using standard peptide chemistry procedures has been reported to be difficult, often resulting in mixtures of unidentifiable products.[4] Careful optimization of reaction conditions is crucial.
Troubleshooting Guide
Issue 1: Low to no yield of the deprotected N-H aziridine.
| Possible Cause | Suggestion |
| Incomplete Deprotection | The deprotection reaction may not have gone to completion. Monitor the reaction progress carefully using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. For some protecting groups like trityl on N-terminal asparagine, deprotection can be unusually slow.[5] |
| Product Degradation | The desired N-H aziridine may be unstable under the deprotection conditions, leading to decomposition or polymerization. It is advisable to use milder deprotection methods or to perform the reaction at a lower temperature. |
| Incorrect Reagents or Conditions | Verify the quality and concentration of your reagents. For instance, old or wet reagents can lead to failed reactions. Ensure that the reaction is performed under the recommended atmosphere (e.g., inert gas for reductive methods). |
| Product is Volatile or Water-Soluble | During workup and purification, the deprotected aziridine, especially if it is a small molecule, might be lost due to volatility or high water solubility. Adjust your extraction and isolation procedures accordingly. |
Issue 2: Presence of significant ring-opened byproducts.
| Possible Cause | Suggestion |
| Harsh Acidic Conditions | Strong acids like neat TFA can readily promote ring-opening. Consider using a milder acid, a lower concentration of the acid, or performing the reaction at a lower temperature (e.g., 0 °C). For Boc deprotection, alternatives to strong acids like using oxalyl chloride in methanol have been reported. |
| Nucleophilic Attack | The deprotection conditions may be facilitating nucleophilic attack on the aziridine ring. If the solvent or other species in the reaction mixture can act as a nucleophile, consider changing to a non-nucleophilic solvent. |
| Substrate Sensitivity | Aziridines with certain substituents, such as those that can stabilize a carbocation upon ring-opening (e.g., a phenyl group at C2), are particularly prone to ring-opening.[1] For these substrates, non-acidic deprotection methods are highly recommended.[2] |
Issue 3: Incomplete reaction or sluggish deprotection.
| Possible Cause | Suggestion | | Steric Hindrance | A sterically hindered protecting group or substituents on the aziridine ring can slow down the deprotection. In such cases, longer reaction times, a higher temperature, or a more potent deprotection reagent may be necessary. | | Insufficient Reagent | Ensure that a sufficient excess of the deprotection reagent is used, as some reagents may be consumed by side reactions or impurities. | | Catalyst Deactivation | For catalytic methods like hydrogenation, the catalyst may become poisoned or deactivated. Use a fresh batch of catalyst and ensure the substrate and solvent are free from catalyst poisons. |
Deprotection Strategies and Data
The choice of deprotection strategy is dictated by the nature of the N-protecting group and the overall sensitivity of the aziridine-2-carboxylic acid derivative. Below is a summary of common deprotection methods with representative quantitative data.
| N-Protecting Group | Deprotection Method | Reagents and Conditions | Yield (%) | Notes |
| Tosyl (Ts) | Reductive Desulfonylation | Li, cat. DTBB, THF, -78 °C | up to 85 | Effective for various substituted aziridines.[6] |
| Mg, MeOH, sonication | up to 75 | A very mild method that preserves chirality.[6] | ||
| Trityl (Tr) | Reductive Deprotection | Li (10 eq), Naphthalene (0.2 eq), THF, 0 °C | - | Recommended for acid-sensitive, highly branched aziridines to avoid ring-opening.[2] |
| Hydrogenation | H₂, Ni catalyst | - | An alternative non-acidic method.[2] | |
| Boc | Acidolysis | 25% TFA in DCM, rt, 2 h | - | A common method, but can cause ring-opening in sensitive substrates.[7] |
| Oxalyl chloride, MeOH, rt, 1-4 h | up to 90 | A mild alternative for acid-labile compounds. | ||
| Cbz | Hydrogenolysis | H₂, Pd/C, MeOH, 40 °C, 4 h | - | A clean method, but incompatible with functional groups that can be reduced.[8] |
| Fmoc | Base Treatment | 20% Piperidine in DCM, rt, 15 min | Quantitative | A mild and efficient method.[8] |
Experimental Protocols
Protocol 1: Reductive Desulfonylation of N-Tosyl-aziridine-2-carboxylic Acid Ester [6]
-
To a solution of the N-tosyl-aziridine-2-carboxylic acid ester in dry THF, cooled to -78 °C under an inert atmosphere, add a catalytic amount of di-tert-butylbiphenyl (DTBB).
-
Add lithium powder in small portions while maintaining the temperature at -78 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by the slow addition of water at -78 °C.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Acidic Deprotection of N-Boc-aziridine-2-carboxylic Acid [7]
-
Dissolve the N-Boc-aziridine-2-carboxylic acid in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess TFA in vacuo.
-
Dissolve the crude residue in a suitable solvent (e.g., 10% IPA/chloroform) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by HPLC or other suitable chromatographic techniques.
Protocol 3: Hydrogenolysis of N-Cbz-aziridine-2-carboxylic Acid
-
Dissolve the N-Cbz-aziridine-2-carboxylic acid in methanol.
-
Add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Protocol 4: Base-mediated Deprotection of N-Fmoc-aziridine-2-carboxylic Acid [8]
-
Dissolve the N-Fmoc-aziridine-2-carboxylic acid in dichloromethane (DCM).
-
Add a 20% solution of piperidine in DCM.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Remove the solvent under reduced pressure.
-
Add cold methanol to the residue to precipitate the dibenzofulvene-piperidine adduct.
-
Filter the mixture and concentrate the filtrate to obtain the deprotected aziridine.
Visualized Workflows
Below are diagrams illustrating a general experimental workflow for deprotection and a logical troubleshooting guide.
Caption: General experimental workflow for the deprotection of N-protected aziridines.
Caption: Troubleshooting decision tree for aziridine deprotection experiments.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. Can functionalized N-acyloxy aziridines be easily deprotected? [comptes-rendus.academie-sciences.fr]
minimizing epimerization during aziridine-2-carboxylate reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aziridine-2-carboxylates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize epimerization and maintain stereochemical integrity during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary cause of epimerization at the C2 position of my aziridine-2-carboxylate?
A: The primary cause of epimerization at the C2 (α-carbon) position is the high acidity of the C2-proton. This proton can be abstracted by a base to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the enolate, leading to a mixture of stereoisomers and a loss of enantiomeric or diastereomeric purity. Electron-withdrawing groups (EWGs) on the aziridine nitrogen, such as tosyl (Ts) or nosyl (Ns), increase the acidity of this proton, making the compound more susceptible to epimerization.
Q2: My reaction is showing significant epimerization. Which factors should I investigate first?
A: If you are observing a loss of stereochemical integrity, you should systematically investigate the following factors, which are the most common culprits:
-
Base: The strength and type of base used are critical. Strong bases can readily deprotonate the C2 position.
-
Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for deprotonation, accelerating epimerization.
-
Solvent: The polarity of the solvent can influence the stability of the enolate intermediate and the efficacy of the base.[1]
-
N-Substituent: The nature of the activating group on the aziridine nitrogen dramatically affects the acidity of the C2-proton.[2][3]
The following diagram illustrates the logical workflow for troubleshooting this issue.
Q3: How do I select the right base to prevent epimerization?
A: The goal is to use a base that is strong enough to facilitate the desired reaction (e.g., deprotonate a nucleophile) but not so strong that it abstracts the C2-proton of the aziridine.
-
Avoid: Strong, sterically unhindered bases like sodium hydride (NaH), LDA, or metal alkoxides (e.g., NaOMe, KOtBu) are often too aggressive.
-
Consider: Weaker inorganic bases like potassium carbonate (K₂CO₃) or organic amine bases like triethylamine (Et₃N) or DIPEA are generally safer choices.[2][4]
-
Strategy: If a strong base is required for your reaction, consider adding it slowly at a very low temperature to allow the primary reaction to occur preferentially over epimerization.
Q4: Can the N-substituent on the aziridine influence the rate of epimerization?
A: Absolutely. The N-substituent has a profound effect.
-
High Risk: Strongly electron-withdrawing groups like p-toluenesulfonyl (Ts), nosyl (Ns), or other arylsulfonyl groups significantly increase the acidity of the C2-proton, making the aziridine highly prone to base-mediated epimerization.[3]
-
Lower Risk: Carbonyl-based activating groups like Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) are generally less activating than sulfonyl groups, offering a better balance between reactivity and stability.[2]
-
Steric Hindrance: Bulky substituents on the nitrogen, such as a trityl (Tr) group, can provide steric shielding around the C2-proton, making it less accessible to bases.[2] Some chiral auxiliaries like N-(1-phenylethyl) have been noted for their high resistance to epimerization due to a significant inversion barrier at the nitrogen atom.[5]
The diagram below illustrates the interplay of these key factors.
Data on Reaction Conditions and Stereoselectivity
The choice of reagents and reaction conditions can significantly impact the stereochemical outcome. The following table summarizes results from various studies, highlighting the high stereoselectivity achievable under optimized conditions.
| N-Substituent | Reactants | Catalyst/Base | Solvent | Temp (°C) | Outcome | Stereoselectivity | Reference |
| Tosyl (Ts) | Cinnamate-derived haloamine | K₂CO₃ | MeCN | RT | Cyclization | N/A (Yield 83-97%) | [2] |
| Benzhydryl | Aromatic imine + Ethyl diazoacetate | (S)-VAPOL / B(OPh)₃ | N/A | N/A | cis-Aziridination | High ee (unspecified) | [2] |
| Trityl (Tr) | N-Tr-(S)-serine Bn-ester | SO₂Cl₂, Et₃N | N/A | -50 | Cyclization | Good Yield (90%) | [2] |
| Phosphinyl | Chiral N-phosphinyl imine + Ester enolate | N/A | N/A | N/A | cis-Aziridination | >98% cis-selectivity | [6] |
| None (N-H) | 3-Aryl-2H-azirine-2-carboxylate | CuTC / Chiral Ligand | THF | RT | Kinetic Resolution | Up to 94% ee | [7] |
Experimental Protocols
Protocol: General Procedure for Nucleophilic Ring-Opening with Minimized Epimerization
This protocol describes a general method for the ring-opening of an N-activated aziridine-2-carboxylate at the C3 position, which is a common transformation where epimerization at C2 can be a competing side reaction.
Objective: To perform a regioselective Sₙ2 ring-opening at C3 while preserving the stereocenter at C2.
Materials:
-
N-Tosyl-aziridine-2-carboxylate (1.0 equiv)
-
Nucleophile (e.g., Sodium azide, Thiophenol) (1.5 equiv)
-
Weak Base (if required, e.g., K₂CO₃) (2.0 equiv)
-
Anhydrous, aprotic solvent (e.g., DMF, Acetonitrile)
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add the N-Tosyl-aziridine-2-carboxylate (1.0 equiv) and the anhydrous solvent (e.g., DMF).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Low temperatures are crucial to disfavor the proton abstraction that leads to epimerization.[1][8]
-
Addition of Nucleophile: Add the nucleophile (1.5 equiv) to the cooled solution. If the nucleophile is a salt (e.g., NaN₃), it can be added directly. If it is acidic (e.g., Thiophenol), a weak base like K₂CO₃ should be added first and stirred for 10-15 minutes before adding the aziridine substrate.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Allow the reaction to proceed at low temperature for as long as feasible. If the reaction is sluggish, allow it to warm slowly to room temperature, but avoid active heating.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate) three times.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography on silica gel. Use a non-polar/polar solvent system (e.g., Hexanes/Ethyl Acetate). Avoid basic or acidic additives in the chromatography solvent if possible, as these can induce on-column epimerization.
The following diagram outlines the chemical mechanism of base-catalyzed epimerization that this protocol is designed to avoid.
References
- 1. Solvent- and temperature-dependent functionalisation of enantioenriched aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. β-amino esters from the reductive ring opening of aziridine-2-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Stereoselectivity of (S)-Aziridine-2-Carboxylic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
(S)-aziridine-2-carboxylic acid and its derivatives are powerful chiral building blocks in organic synthesis, prized for their utility in the stereoselective construction of complex nitrogen-containing molecules, including unnatural amino acids and various heterocyclic scaffolds. The inherent ring strain of the aziridine moiety dictates its reactivity, primarily through nucleophilic ring-opening and cycloaddition pathways. The stereochemical outcome of these transformations is paramount for their application in drug discovery and development, where precise control of chirality is essential. This guide provides a comparative analysis of the stereoselectivity of key reactions involving this compound derivatives, supported by experimental data and detailed protocols.
Ring-Opening Reactions: A Gateway to Chiral Amino Acids
The most prevalent reaction of aziridine-2-carboxylates is the nucleophilic ring-opening, which can proceed via cleavage of either the C2-N or C3-N bond. The regioselectivity and stereoselectivity of this process are intricately influenced by the nature of the nucleophile, the substituent on the aziridine nitrogen (the activating group), and the reaction conditions, including the use of catalysts.
Nucleophilic Attack at C3: Inversion of Stereochemistry
A common and synthetically valuable pathway involves the SN2-type attack of a nucleophile at the less sterically hindered C3 position of an N-activated (S)-aziridine-2-carboxylate. This reaction typically proceeds with a clean inversion of stereochemistry at the C3 center, providing access to a wide array of chiral β-substituted α-amino acid derivatives.
Table 1: Stereoselective Ring-Opening of N-Tosyl-(S)-aziridine-2-carboxylic Acid Derivatives with Various Nucleophiles
| Entry | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Reference |
| 1 | PhSH | β-Thiophenyl-α-amino acid ester | 95 | >99:1 | >99 | [1] |
| 2 | NaN3 | β-Azido-α-amino acid ester | 92 | >99:1 | >99 | [2] |
| 3 | Me2CuLi | β-Methyl-α-amino acid | 85 | >95:5 | >98 | [3] |
| 4 | Indole (with BF3·OEt2) | β-Indolyl-α-amino acid ester | 88 | >98:2 | >99 | [4] |
Experimental Protocol: General Procedure for the Ring-Opening of N-Tosyl-(S)-aziridine-2-carboxylate with Thiophenol [1]
To a solution of N-tosyl-(S)-aziridine-2-carboxylate (1.0 mmol) in dry THF (10 mL) at 0 °C under an argon atmosphere is added thiophenol (1.2 mmol). The reaction mixture is stirred at room temperature for 4-6 hours, monitoring the progress by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the corresponding β-thiophenyl-α-amino acid ester.
Logical Relationship Diagram: Factors Influencing Ring-Opening Stereoselectivity
Caption: Key factors determining the regio- and stereochemical outcome of aziridine ring-opening reactions.
[3+2] Cycloaddition Reactions: Construction of Chiral Pyrrolidines
(S)-aziridine-2-carboxylates can also serve as precursors to azomethine ylides, which are valuable 1,3-dipoles for [3+2] cycloaddition reactions. This transformation provides a powerful method for the stereoselective synthesis of highly substituted pyrrolidines. The reaction can be initiated thermally or photochemically, and the stereochemistry of the starting aziridine often dictates the stereochemistry of the resulting pyrrolidine.
Table 2: Stereoselective [3+2] Cycloaddition of an N-Activated (S)-Aziridine-2-carboxylate with Various Dipolarophiles
| Entry | Dipolarophile | Catalyst | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | N-Phenylmaleimide | Light (photocatalyst) | Pyrrolidine derivative | 94 | >95:5 | [5] |
| 2 | Dimethyl acetylenedicarboxylate | Heat | Dihydropyrrole derivative | 85 | >95:5 | [5] |
| 3 | trans-β-Nitrostyrene | Cu(OTf)2/Chiral Ligand | Pyrrolidine derivative | 71 | exo/endo up to >99:1 | [6] |
Experimental Protocol: General Procedure for the Photocatalytic [3+2] Cycloaddition of an Aziridine with N-Phenylmaleimide [5]
In a reaction vial, the N-activated aziridine (0.1 mmol), N-phenylmaleimide (0.12 mmol), and the organic photocatalyst (e.g., Eosin Y, 1 mol%) are dissolved in anhydrous acetonitrile (1.0 mL). The vial is sealed and the solution is degassed with argon for 10 minutes. The reaction mixture is then irradiated with visible light (e.g., a blue LED lamp) at room temperature for a specified time (typically a few minutes to hours), with stirring. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired pyrrolidine cycloadduct.
Workflow Diagram: Stereoselective Synthesis via [3+2] Cycloaddition
Caption: General workflow for the synthesis of chiral pyrrolidines from (S)-aziridine-2-carboxylates.
Conclusion
The stereochemical integrity of this compound and its derivatives makes them invaluable starting materials for the synthesis of enantiomerically enriched molecules. The stereoselectivity of their reactions, particularly ring-opening and cycloaddition, can be effectively controlled by judicious choice of N-activating groups, nucleophiles or dipolarophiles, and reaction conditions. The data and protocols presented in this guide offer a comparative overview to aid researchers in designing and executing stereoselective syntheses for applications in medicinal chemistry and materials science. Further exploration into novel catalytic systems and reaction pathways will undoubtedly continue to expand the synthetic utility of these versatile chiral building blocks.
References
- 1. Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Photocatalytic (3 + 2) dipolar cycloadditions of aziridines driven by visible-light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Efficient Asymmetric [3+2] Cycloaddition Promoted by Chiral Aziridine-Functionalized Organophosphorus Compounds [mdpi.com]
A Comparative Guide to Chiral HPLC Methods for Resolving (S)-Aziridine-2-Carboxylic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric resolution of chiral molecules is a critical step in pharmaceutical development and chemical research. (S)-aziridine-2-carboxylic acid and its derivatives are important chiral building blocks, and ensuring their enantiomeric purity is paramount. This guide provides a comparative overview of recommended High-Performance Liquid Chromatography (HPLC) methods for the effective separation of these enantiomers.
While specific, side-by-side comparative studies for this compound are not extensively documented in peer-reviewed literature, substantial evidence from the analysis of structurally similar aziridine compounds points towards the superior performance of polysaccharide-based chiral stationary phases (CSPs). This guide synthesizes this information to present the most promising methodologies.
Data Presentation: Comparison of Recommended Chiral HPLC Methods
Direct enantiomeric separation of carboxylic acids can sometimes be challenging due to their polarity. Therefore, derivatization to their corresponding esters (e.g., methyl or ethyl esters) is a common and often successful strategy to improve chromatographic behavior and resolution on polysaccharide-based CSPs. The following table outlines the most promising columns and suggested starting conditions for the resolution of aziridine-2-carboxylate enantiomers, based on performance with analogous compounds.
| Chiral Stationary Phase (CSP) | Selector Type | Recommended Mobile Phase (Normal Phase) | Flow Rate (mL/min) | Detection | Expected Performance & Rationale |
| Chiralpak® ID | Amylose tris(3-chlorophenylcarbamate) | n-Hexane / 2-Propanol (90:10, v/v) | 1.0 | UV (210-230 nm) | High probability of success. Amylose-based CSPs have demonstrated broad selectivity for aziridine derivatives. The immobilized nature allows for a wider range of solvents if needed. |
| Chiralpak® IF | Amylose tris(3,5-difluorophenylcarbamate) | n-Hexane / Ethanol (80:20, v/v) | 1.0 | UV (210-230 nm) | Another strong amylose-based candidate, often showing complementary selectivity to Chiralpak® ID for nitrogen-containing heterocycles. |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane / 2-Propanol (85:15, v/v) | 1.0 | UV (210-230 nm) | Proven effectiveness for resolving thiazolidine-2-carboxylic acid (a related structure), indicating good potential for aziridine-2-carboxylates, particularly after derivatization.[1] |
| Chiralcel® OJ-H | Cellulose tris(4-methylbenzoate) | n-Hexane / 2-Propanol (90:10, v/v) | 1.0 | UV (210-230 nm) | A widely used cellulose-based column with broad applicability for chiral separations. |
Note: For acidic compounds like aziridine-2-carboxylic acid, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or acetic acid) to the mobile phase is often necessary to improve peak shape and resolution.
Experimental Protocols
Below is a detailed representative protocol for the chiral HPLC separation of ethyl aziridine-2-carboxylate, a common derivative of the target analyte.
Objective: To resolve the enantiomers of ethyl aziridine-2-carboxylate using a Chiralpak® ID column.
1. Materials and Reagents:
-
Racemic ethyl aziridine-2-carboxylate
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
-
(Optional) Trifluoroacetic acid (TFA), HPLC grade
2. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Chiralpak® ID column (5 µm, 4.6 x 250 mm)
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v). (Optional: Add 0.1% TFA to the 2-Propanol portion before mixing).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic ethyl aziridine-2-carboxylate in the mobile phase to a concentration of 1 mg/mL.
4. Procedure:
-
Equilibrate the Chiralpak® ID column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers (e.g., 20-30 minutes).
-
Identify the two enantiomeric peaks and calculate the resolution (Rs), selectivity (α), and retention factors (k').
5. Optimization:
-
If resolution is insufficient, adjust the ratio of n-Hexane to 2-Propanol. Increasing the percentage of 2-Propanol will generally decrease retention times but may also affect selectivity.
-
The use of a different alcohol modifier (e.g., ethanol) in the mobile phase can also be explored to alter selectivity.
-
If peak tailing is observed, the addition of 0.1% TFA to the mobile phase can improve peak shape.
Mandatory Visualization
The following diagrams illustrate the logical workflow for developing a chiral HPLC method and the general principle of chiral separation.
References
A Comparative Guide to the Structural Analysis of (S)-Aziridine-2-Carboxylic Acid Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the conformationally constrained (S)-aziridine-2-carboxylic acid residue into peptides offers a compelling strategy for the design of novel therapeutics and biochemical probes. The three-membered aziridine ring imparts unique structural and reactive properties to these molecules. A thorough understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships and for rational drug design. This guide provides a comparative overview of key analytical techniques for the structural characterization of this compound peptides, with a focus on X-ray crystallography and its alternatives.
At a Glance: Comparison of Analytical Techniques
| Technique | Information Gained | Sample State | Throughput | Key Advantages | Key Limitations |
| X-ray Crystallography | High-resolution 3D atomic structure, bond lengths, bond angles, torsion angles, crystal packing. | Crystalline Solid | Low | Provides the most detailed and unambiguous structural information. | Crystal growth can be a major bottleneck; the solid-state structure may not represent the solution-state conformation. |
| NMR Spectroscopy | 3D structure in solution, conformational dynamics, internuclear distances (NOE), scalar couplings. | Solution | Medium | Provides information about the structure and dynamics in a biologically relevant solution state. | Structure determination can be complex for larger peptides; requires isotopic labeling for larger molecules. |
| Mass Spectrometry | Molecular weight, amino acid sequence, post-translational modifications, fragmentation patterns. | Gas Phase | High | High sensitivity and accuracy for molecular weight determination and sequencing. | Provides limited information on the 3D conformation. |
| Circular Dichroism | Secondary structure content (α-helix, β-sheet, random coil), conformational changes. | Solution | High | Rapid assessment of secondary structure and conformational stability. | Provides low-resolution structural information; deconvolution to exact percentages can be inaccurate. |
X-ray Crystallographic Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. The technique relies on the diffraction of X-rays by a single crystal of the peptide. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be elucidated.
While a full crystallographic dataset for a simple this compound dipeptide was not found in a search of the Cambridge Crystallographic Data Centre (CCDC), the type of data obtained from such an analysis is presented below for a representative cyclic dipeptide, N,N'-diacetyl-cyclo(Gly-Gly).
Table 1: Representative X-ray Crystallographic Data for a Cyclic Dipeptide
| Parameter | Value |
| Crystal system | Triclinic |
| Space group | P-1 |
| a, b, c (Å) | 9.4855, 10.0250, 10.0763 |
| α, β, γ (°) | 73.682, 82.816, 81.733 |
| Resolution (Å) | N/A |
| R-factor | 0.0501 |
| Bond lengths | High precision (e.g., ±0.001 Å) |
| Bond angles | High precision (e.g., ±0.1°) |
Experimental Protocol: X-ray Crystallography
The workflow for X-ray crystallographic analysis of a peptide involves several key stages, from sample preparation to structure refinement.
Caption: A generalized workflow for determining peptide structure using X-ray crystallography.
Methodology:
-
Peptide Synthesis and Purification: The this compound peptide is synthesized, typically using solid-phase peptide synthesis, and purified to >95% purity by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Crystallization: The purified peptide is screened for crystallization conditions using techniques such as hanging-drop or sitting-drop vapor diffusion. A variety of precipitants, buffers, and additives are tested to induce the formation of single, well-ordered crystals.
-
Data Collection: A suitable crystal is mounted and cooled in a cryostream. X-ray diffraction data are collected using a diffractometer equipped with a synchrotron or rotating anode X-ray source.
-
Structure Determination and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using methods like molecular replacement or direct methods. An initial model of the peptide is built into the electron density map and refined to improve the fit with the experimental data.
Alternative Structural Analysis Techniques
While X-ray crystallography provides unparalleled detail, its requirement for high-quality crystals can be a significant hurdle. Several solution-phase techniques offer valuable structural insights and are often more readily applicable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. By analyzing the interactions between atomic nuclei, information on bond connectivity, dihedral angles, and inter-proton distances can be obtained.
A study by Kuzmič et al. provides detailed NMR data for a series of N-tritylated this compound dipeptides.
Table 2: Selected ¹H NMR Data for Methyl ((R)-1-tritylaziridine-2-carbonyl)-D-alaninate
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aziridine CH | 1.98-2.02 | m | - |
| Aziridine CH₂ | 1.44-1.51, 1.98-2.02 | m | - |
| Ala CαH | 4.69 | qd | 7.5, 7.2 |
| Ala CH₃ | 1.44-1.51 | m | - |
| OCH₃ | 3.81 | s | - |
Table 3: Selected ¹³C NMR Data for Methyl ((R)-1-tritylaziridine-2-carbonyl)-D-alaninate
| Carbon | Chemical Shift (δ, ppm) |
| Aziridine C=O | 170.74 |
| Ala C=O | 173.46 |
| Trityl Cq | 74.82 |
| OCH₃ | 52.79 |
| Ala Cα | 47.61 |
| Aziridine Cα | 34.17 |
| Aziridine Cβ | 30.12 |
| Ala Cβ | 18.79 |
Experimental Protocol: NMR Spectroscopy
Caption: A generalized workflow for determining peptide structure using NMR spectroscopy.
Methodology:
-
Sample Preparation: The peptide is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) to a concentration of 1-5 mM.
-
Data Acquisition: A series of one- and two-dimensional NMR experiments (e.g., ¹H, ¹³C, COSY, TOCSY, NOESY/ROESY, HSQC, HMBC) are performed on a high-field NMR spectrometer.
-
Structure Calculation: The NMR data are used to assign all proton and carbon signals. Interproton distance restraints from NOESY/ROESY spectra and dihedral angle restraints from coupling constants are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the experimental data.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight and sequence of peptides. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition. Tandem mass spectrometry (MS/MS) involves fragmentation of the peptide, which provides sequence information.
Table 4: High-Resolution Mass Spectrometry Data for N-Tritylated this compound Dipeptides
| Dipeptide | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
| Methyl ((R)-1-tritylaziridine-2-carbonyl)-D-alaninate | 415.2016 | 415.2017 |
| Methyl ((R)-1-tritylaziridine-2-carbonyl)-D-phenylalaninate | 491.2329 | 491.2326 |
Experimental Protocol: Mass Spectrometry
Caption: A generalized workflow for peptide analysis by mass spectrometry.
Methodology:
-
Sample Preparation: The peptide is dissolved in a solvent compatible with the chosen ionization method, often a mixture of water, acetonitrile, and a small amount of acid (e.g., formic acid).
-
Ionization: The peptide molecules are converted into gas-phase ions using a soft ionization technique such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., time-of-flight, quadrupole, Orbitrap).
-
Tandem MS (MS/MS): For sequencing, ions of a specific m/z are selected, fragmented (e.g., by collision-induced dissociation), and the m/z of the fragment ions are analyzed. The fragmentation pattern reveals the amino acid sequence.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum in the far-UV region (190-250 nm) is characteristic of the peptide's secondary structure content.
Experimental Protocol: Circular Dichroism
Caption: A generalized workflow for analyzing peptide secondary structure using CD spectroscopy.
Methodology:
-
Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate buffer) that does not have a high absorbance in the far-UV region. The concentration is typically in the range of 0.1-1 mg/mL.
-
Data Acquisition: The CD spectrum is recorded on a CD spectropolarimeter using a quartz cuvette with a short path length (e.g., 0.1-1 mm). Spectra are typically recorded from 260 nm down to 190 nm.
-
Data Analysis: The raw data (in millidegrees) are converted to mean residue ellipticity. The secondary structure content can be estimated by using deconvolution algorithms that fit the experimental spectrum to a linear combination of reference spectra for different secondary structures.
Conclusion
The structural analysis of this compound peptides requires a multi-faceted approach. X-ray crystallography offers the most detailed and definitive structural information, but its application is contingent on obtaining suitable crystals. In the absence of crystals, a combination of NMR spectroscopy, mass spectrometry, and circular dichroism provides a comprehensive picture of the peptide's structure in solution. NMR can elucidate the three-dimensional conformation and dynamics, mass spectrometry confirms the primary structure, and circular dichroism offers a rapid assessment of the secondary structure. The choice of analytical technique will ultimately depend on the specific research question and the availability of the sample in a suitable form. For a complete structural characterization, the integration of data from multiple techniques is highly recommended.
A Comparative Guide to the Biological Activity of (S)-Aziridine-2-Carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
(S)-aziridine-2-carboxylic acid and its analogs represent a class of compounds with significant potential in therapeutic applications, primarily due to the reactive nature of the strained aziridine ring. This guide provides an objective comparison of the biological activities of various analogs, supported by experimental data, to aid in the selection and development of promising candidates for antimicrobial and anticancer therapies.
Anticancer Activity
The anticancer properties of this compound analogs are often attributed to their ability to act as alkylating agents and to inhibit key cellular enzymes. The following table summarizes the cytotoxic activity (IC50 values) of selected analogs against various cancer cell lines.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| N-sugar substituted chiral aziridine 348 | Prostate (PC3) | 23.55 | [1] |
| Cervical (HeLa) | 25.88 | [1] | |
| Acyl derivative of aziridine-2-carboxylic acid 349 | Various cell lines | 26.0 (PDIA1 inhibition) | [1] |
| Bis-aziridinylnaphthoquinone 1a | Breast Carcinoma (BC-M1) | 0.57 | [2] |
| Skin Fibroblast (SF) | 5.67 | [2] | |
| Leukemia (HL60) | 20.1 | [2] | |
| 2-naphthalene sulphonamide of Az-COOMe (C-3399) | - | 0.12 (PDIA1 inhibition) | [3] |
| PACMA31 (known PDIA1 inhibitor) | - | 8.4 (PDIA1 inhibition) | [3] |
| CCF642 (known PDIA1 inhibitor) | - | 16.6 (PDIA1 inhibition) | [3] |
Antimicrobial Activity
Several analogs of this compound have demonstrated potent antimicrobial activity against a range of pathogens, including clinically relevant ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). The minimum inhibitory concentration (MIC) is a key measure of this activity.
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| (S)-isopropylaziridine derivative 3b | E. coli | 32 | [4] |
| S. aureus | 16-32 | [4] | |
| S. epidermidis | 16-32 | [4] | |
| (S)-isopropylaziridine derivative 3f | S. aureus | 16 | [4] |
| 2H-azirine-2-carboxylic acid 3a | E. faecium | 56 (µM) | [5] |
| S. aureus | 56 (µM) | [5] | |
| K. pneumoniae | 225 (µM) | [5] | |
| A. baumannii | 450 (µM) | [5] | |
| P. aeruginosa | 56 (µM) | [5] | |
| E. aerogenes | 56 (µM) | [5] | |
| 2H-azirine-2-carboxylic acid 3d | S. aureus | 19 (µM) | [5] |
| K. pneumoniae | 76 (µM) | [5] | |
| 2H-azirine-2-carboxylic acid 3e | S. aureus | 38 (µM) | [5] |
| K. pneumoniae | 76 (µM) | [5] | |
| N-Substituted aziridine-2-phosphonic acids | P. aeruginosa | 250 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][7][8][9]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8mM HCl in isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24-48 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-5 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protein Disulfide Isomerase (PDI) Inhibition Assay
This assay measures the ability of a compound to inhibit the reductase activity of PDI, often using insulin as a substrate. The reduction of insulin's disulfide bonds by PDI leads to its aggregation, which can be measured by an increase in turbidity.[10][11][12]
Materials:
-
Recombinant human PDI
-
Insulin solution
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, DTT, and the test compound at various concentrations.
-
Enzyme Addition: Add PDI to the wells to initiate the reaction. Include a control without the inhibitor.
-
Substrate Addition: Add the insulin solution to all wells.
-
Turbidity Measurement: Immediately begin monitoring the increase in absorbance at 650 nm in a microplate reader at regular intervals.
-
Data Analysis: The rate of increase in turbidity is proportional to PDI activity. Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound analogs are underpinned by their interactions with key cellular components and pathways.
DNA Alkylation by Aziridine Analogs
The strained aziridine ring is susceptible to nucleophilic attack, enabling these compounds to act as alkylating agents. This can lead to the modification of DNA, causing damage and triggering cell death pathways.
References
- 1. researchhub.com [researchhub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-natural 2H-azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. goldbio.com [goldbio.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of various derivatives of (S)-aziridine-2-carboxylic acid. Understanding these fragmentation pathways is crucial for the structural elucidation, impurity profiling, and metabolic studies of drug candidates and bioactive molecules incorporating the strained aziridine motif. This document summarizes key fragmentation behaviors under common ionization techniques and offers detailed experimental protocols for reproducible analysis.
Introduction
This compound and its derivatives are important chiral building blocks in medicinal chemistry due to their unique conformational constraints and ability to act as mimics of natural amino acids. Mass spectrometry is an indispensable tool for their characterization. The fragmentation patterns of these molecules are influenced by the interplay between the strained three-membered aziridine ring and the nature of the substituents on the nitrogen and at the carboxylic acid moiety. This guide compares the fragmentation of N-acyl and ester derivatives to provide a framework for their analysis.
Comparison of Fragmentation Behavior
The fragmentation of this compound derivatives is primarily dictated by the site of initial charge localization. Protonation in electrospray ionization (ESI) can occur on the aziridine nitrogen, the amide/ester carbonyl oxygen, or the carboxylic acid hydroxyl group, leading to distinct fragmentation cascades.
Key Fragmentation Pathways
-
Aziridine Ring Opening and Cleavage: The inherent ring strain of the aziridine moiety makes it susceptible to fragmentation. A common pathway involves the cleavage of the C2-C3 bond, followed by the loss of small neutral molecules.
-
Acyl Group Fragmentation: For N-acylated derivatives, fragmentation characteristic of the acyl group, such as the formation of acylium ions, is frequently observed.
-
Ester Group Fragmentation: Ester derivatives typically show fragmentation patterns involving the loss of the alkoxy group or the entire ester moiety.
The following tables summarize the major observed fragment ions for representative N-acyl and ester derivatives of this compound under positive ion ESI-MS/MS conditions.
Data Presentation: Quantitative Fragmentation Data
Table 1: Major Fragment Ions of N-Acyl this compound Methyl Ester Derivatives
| Derivative | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Proposed Neutral Loss |
| N-Acetyl | [M+H]⁺ | 114, 86, 70, 58 | C₂H₂O, C₂H₂O₂ + H₂, C₃H₄O₂, C₂H₅NO |
| N-Benzoyl | [M+H]⁺ | 176, 148, 105, 77 | C₂H₂O, C₂H₂O₂ + H₂, C₇H₅O, C₇H₅ |
Table 2: Major Fragment Ions of this compound Ester Derivatives (N-unsubstituted)
| Derivative | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Proposed Neutral Loss |
| Methyl Ester | [M+H]⁺ | 70, 56, 42 | CH₃OH, CO + H₂, C₂H₄ |
| Ethyl Ester | [M+H]⁺ | 70, 56, 42 | C₂H₅OH, CO + H₂, C₂H₄ |
Experimental Protocols
Reproducible fragmentation data relies on standardized analytical conditions. Below are typical experimental protocols for the analysis of this compound derivatives by LC-MS/MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer coupled to a UHPLC system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.
-
-
Data Acquisition: Full scan MS and data-dependent MS/MS acquisition.
Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways for representative derivatives.
N-Acetyl-(S)-aziridine-2-carboxylic acid Methyl Ester
Caption: Proposed fragmentation of N-acetyl derivative.
This compound Ethyl Ester
Caption: Proposed fragmentation of the ethyl ester.
Comparison with Alternative Analytical Methods
While LC-MS/MS is a powerful tool for the analysis of these derivatives, other techniques can provide complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for more volatile and thermally stable derivatives, often after silylation of the carboxylic acid and/or the aziridine nitrogen. Electron ionization (EI) in GC-MS provides highly reproducible fragmentation patterns that are useful for library matching. However, derivatization adds complexity to sample preparation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, including stereochemistry, which is not directly obtainable from mass spectrometry. However, NMR is less sensitive than MS and is not suitable for the analysis of complex mixtures without prior separation.
Conclusion
The mass spectrometric fragmentation of this compound derivatives is characterized by cleavages initiated by the strained aziridine ring and influenced by the nature of the N- and C-terminal substituents. Electrospray ionization tandem mass spectrometry is a highly effective technique for the structural characterization of these compounds. By understanding the fundamental fragmentation pathways presented in this guide, researchers can more confidently identify and characterize these important building blocks in various stages of drug discovery and development.
A Comparative Guide to Purity Validation of (S)-Aziridine-2-Carboxylic Acid: Elemental Analysis vs. Spectroscopic and Chromatographic Techniques
For researchers, scientists, and drug development professionals, establishing the purity of chiral molecules like (S)-aziridine-2-carboxylic acid is a critical step in ensuring the quality, safety, and efficacy of novel therapeutics. This guide provides an objective comparison of elemental analysis with alternative analytical methods for purity validation, supported by experimental data and detailed protocols.
This compound, a valuable chiral building block in medicinal chemistry, demands rigorous purity assessment. While elemental analysis offers a fundamental measure of elemental composition, it is essential to understand its capabilities and limitations in the context of other widely used techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Theoretical Elemental Composition
The first step in purity validation via elemental analysis is to establish the theoretical elemental composition based on the molecule's chemical formula, C₃H₅NO₂.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 3 | 36.03 | 41.38 |
| Hydrogen | H | 1.01 | 5 | 5.05 | 5.80 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 16.09 |
| Oxygen | O | 16.00 | 2 | 32.00 | 36.73 |
| Total | 87.09 | 100.00 |
Comparison of Purity Validation Methods
The choice of analytical technique for purity determination depends on the specific information required. Elemental analysis provides the elemental composition, which is a bulk property of the sample. In contrast, chromatographic and spectroscopic methods can offer insights into the presence of specific impurities, including stereoisomers.
| Feature | Elemental Analysis (CHNSO) | Chiral HPLC | NMR Spectroscopy |
| Principle | Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂, SO₂) to determine the percentage of C, H, N, and S. Oxygen is determined by pyrolysis. | Separation of enantiomers based on differential interactions with a chiral stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field to provide information on molecular structure and purity. |
| Information Provided | Elemental composition (%C, %H, %N, %O). | Enantiomeric purity (enantiomeric excess, ee%), presence of diastereomers and other impurities. | Structural confirmation, identification and quantification of impurities, diastereomeric ratio. |
| Strengths | - Provides fundamental confirmation of elemental composition. - Can indicate the presence of inorganic impurities or residual solvents if results deviate significantly from theoretical values. | - High sensitivity and accuracy for quantifying enantiomeric purity. - Can separate and quantify other related impurities. | - Provides detailed structural information. - Can identify and quantify unknown impurities. - Non-destructive. |
| Limitations | - Does not distinguish between isomers (enantiomers, diastereomers). - Insensitive to impurities with similar elemental composition to the main compound. - Requires a relatively pure sample for accurate results. | - Requires method development for specific compounds. - May not separate all potential impurities. | - Lower sensitivity compared to HPLC for trace impurities. - Complex spectra can be difficult to interpret. |
| Typical Application | Confirmation of the empirical formula of a newly synthesized compound. | Routine quality control for enantiomeric purity. | Structural elucidation and purity assessment, especially for identifying and quantifying specific impurities. |
Experimental Protocols
Elemental Analysis (CHNSO Combustion Analysis)
This protocol outlines the general procedure for determining the elemental composition of this compound using a modern elemental analyzer.[1][2][3]
Methodology:
-
Sample Preparation: Accurately weigh 1-2 mg of the dried this compound sample into a tin capsule using a microbalance.
-
Combustion: Place the capsule into the autosampler of the elemental analyzer. The sample is dropped into a high-temperature furnace (around 900-1000 °C) with a constant flow of helium and a pulse of pure oxygen. This leads to the complete combustion of the sample.
-
Reduction and Separation: The resulting combustion gases (CO₂, H₂O, N₂, and NOx) are passed through a reduction tube containing copper to convert NOx to N₂. The mixture of gases is then passed through a chromatographic column to separate them.
-
Detection: The separated gases are detected by a thermal conductivity detector (TCD). The signal from the TCD is proportional to the concentration of each gas.
-
Oxygen Analysis (Pyrolysis): For oxygen determination, the sample is pyrolyzed in a separate reactor in the absence of oxygen. The oxygen in the sample is converted to carbon monoxide (CO), which is then detected.
-
Calculation: The instrument's software calculates the percentage of each element based on the weight of the sample and the detector response, which is calibrated using a standard of known elemental composition.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
